C188
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[3-(carboxymethylsulfanyl)-4-hydroxynaphthalen-1-yl]sulfamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7S2/c21-17(22)10-28-16-9-15(13-3-1-2-4-14(13)18(16)23)20-29(26,27)12-7-5-11(6-8-12)19(24)25/h1-9,20,23H,10H2,(H,21,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIERPRDYPKVDJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
C188 STAT3 Inhibitor: A Technical Guide to its Mechanism of Action
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that orchestrates a wide array of cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1][2] Under normal physiological conditions, its activation is transient and tightly controlled. However, constitutive activation of STAT3 is a hallmark of numerous human cancers, where it drives oncogenesis and promotes therapeutic resistance.[3][4] This has rendered STAT3 a highly attractive target for cancer drug development. C188-9, also known as TTI-101, is a potent, orally bioavailable, small-molecule inhibitor designed to directly target STAT3, offering a promising avenue for therapeutic intervention.[3][5] This technical guide provides an in-depth exploration of the this compound-9 mechanism of action, supported by quantitative data and detailed experimental protocols.
The Canonical STAT3 Signaling Pathway
The activation of STAT3 is a multi-step process initiated by extracellular signals. Cytokines (e.g., IL-6) and growth factors bind to their cognate receptors on the cell surface, inducing receptor dimerization and the activation of associated Janus kinases (JAKs).[2][6] The activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the Src Homology 2 (SH2) domain of STAT3 proteins.[1][6] Once recruited, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705).[6][7] This phosphorylation event triggers the formation of stable STAT3 homodimers, which then translocate from the cytoplasm into the nucleus.[6][8] Inside the nucleus, the STAT3 dimer binds to specific DNA response elements in the promoter regions of target genes, regulating their transcription to influence critical cellular functions.[3][8]
This compound-9: Mechanism of Action
This compound-9 is a direct inhibitor of STAT3. Its mechanism relies on its ability to specifically target and bind with high affinity to the phosphotyrosyl peptide binding pocket within the SH2 domain of STAT3.[3][9][10] The SH2 domain is essential for STAT3's function, as it mediates the protein's recruitment to activated receptor complexes and the subsequent dimerization of phosphorylated STAT3 molecules.
By occupying this critical binding site, this compound-9 physically obstructs the interaction between STAT3 and the phosphotyrosine motifs on the activated cytokine or growth factor receptors.[3] This preventative binding inhibits the phosphorylation and subsequent activation of STAT3.[3] Consequently, STAT3 dimerization, nuclear translocation, and DNA binding are all impeded, leading to a blockade of STAT3-mediated gene expression.[3][8] A key feature of this compound-9's specificity is that it does not inhibit the activity of upstream kinases such as JAK or Src.[11]
Quantitative Efficacy Data
The potency of this compound-9 has been quantified through various biochemical and cell-based assays. The data consistently demonstrate its high-affinity binding to STAT3 and its effectiveness in inhibiting STAT3 function across different cancer cell lines.
Table 1: Binding Affinity and Inhibition Constants of this compound-9
| Parameter | Value | Method | Reference |
| Binding Affinity (KD) | 4.7 ± 0.4 nM | Microscale Thermophoresis (MST) | [4][5][11][12] |
| Inhibition Constant (Ki) | 136 nM | STAT3 SH2 Domain Binding Assay | [9][11] |
| IC50 (vs. pY-peptide) | 2.5 µM | Surface Plasmon Resonance (SPR) | [4] |
Table 2: IC50 Values of this compound-9 in Cellular Assays
| Cell Line / Context | Assay | IC50 Value | Reference |
| UM-SCC-17B (HNSCC) | Constitutive pSTAT3 Reduction | 10.6 ± 0.7 µM | [5] |
| UM-SCC-17B (HNSCC) | Anchorage-Dependent Growth | 3.2 µM | [5] |
| AML Primary Samples | G-CSF-Induced STAT3 Activation | 8 - 18 µM | [9][12] |
| AML Cell Lines | STAT3 Activation Inhibition | 4 - 7 µM | [12] |
| NSCLC Cell Lines | Anchorage-Dependent Growth | 3.06 - 52.44 µM | [8] |
| NSCLC Cell Lines | Anchorage-Independent Growth | 0.86 - 11.66 µM | [8] |
| Hepatoma Cells | Viability Reduction | 10.19 - 11.83 µM | [9] |
Effects on Downstream Gene Expression
By inhibiting STAT3's transcriptional activity, this compound-9 modulates the expression of a wide range of downstream target genes. RNA sequencing analysis of tumor xenografts treated with this compound-9 revealed significant alterations in genes involved in oncogenesis, cell proliferation, apoptosis resistance, and immune evasion.[5][12] In head and neck squamous cell carcinoma (HNSCC) tumors, this compound-9 affected 384 genes, including 76 previously identified as STAT3-regulated genes.[12] Interestingly, this compound-9 also appears to impact genes regulated by STAT1, suggesting a potential effect on both STAT3 and STAT1 signaling pathways.[5][12] In non-small cell lung cancer (NSCLC) xenografts, treatment with this compound-9 led to a 35% reduction in the mRNA levels of STAT3 anti-apoptotic and cell cycle gene targets.[13]
Key Experimental Protocols
The characterization of this compound-9's mechanism of action relies on several key experimental techniques. Detailed methodologies for three of these core assays are provided below.
This protocol is the most common method for assessing the activation state of STAT3 by detecting its phosphorylation at Tyrosine 705.[7]
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. SMALL-MOLECULE TARGETING OF SIGNAL TRANSDUCER AND ACTIVATOR OF TRANSCRIPTION (STAT) 3 TO TREAT NON-SMALL CELL LUNG CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Frontiers | this compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tvarditherapeutics.com [tvarditherapeutics.com]
The STAT3 Inhibitor C188: A Deep Dive into its Molecular Target and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The small-molecule inhibitor C188, and its orally bioavailable analog this compound-9 (also known as TTI-101), have emerged as potent and specific inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Constitutive activation of STAT3 is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, metastasis, and immune evasion. This compound and its derivatives represent a promising therapeutic strategy by directly targeting a key node in oncogenic signaling. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and insights into its clinical development.
The Molecular Target: Signal Transducer and Activator of Transcription 3 (STAT3)
The primary molecular target of the this compound inhibitor is the Signal Transducer and Activator of Transcription 3 (STAT3) .[1][2] STAT3 is a latent cytoplasmic transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus, where it regulates the expression of genes involved in critical cellular processes such as proliferation, differentiation, and apoptosis.[2]
In normal physiological conditions, STAT3 activation is a transient and tightly regulated process. However, in a wide array of malignancies, including but not limited to head and neck, breast, lung, and liver cancers, STAT3 is persistently activated, contributing to the cancerous phenotype.[1][2] This aberrant activation makes STAT3 an attractive target for cancer therapy.
Mechanism of Action of this compound
This compound and its analog this compound-9 are non-peptide, cell-permeable small molecules that directly bind to the Src Homology 2 (SH2) domain of the STAT3 protein.[1][2] The SH2 domain is crucial for the activation of STAT3, as it recognizes and binds to specific phosphotyrosine residues on upstream cytokine and growth factor receptors.
The binding of this compound to the STAT3 SH2 domain competitively inhibits the recruitment of STAT3 to its activating receptors, thereby preventing its phosphorylation at the critical tyrosine 705 residue (pY705) by Janus kinases (JAKs) or other tyrosine kinases.[1] Without this phosphorylation event, STAT3 cannot form homodimers, a prerequisite for its translocation to the nucleus and subsequent binding to the promoter regions of its target genes.[2] Consequently, this compound effectively blocks STAT3-mediated gene transcription.[2]
Quantitative Data on this compound and this compound-9 Efficacy
The inhibitory potency of this compound and its derivatives has been quantified in various preclinical studies. The following tables summarize key quantitative data, providing a comparative overview of their efficacy in different contexts.
| Inhibitor | Binding Affinity (to STAT3) | Assay Type | Reference |
| This compound-9 | Kd = 4.7 nM | Not Specified | [3] |
| This compound-9 | Ki = 136 nM | STAT3 SH2 domain binding |
| Inhibitor | Cell Line | IC50 (Inhibition of STAT3 Phosphorylation) | Reference |
| This compound-9 | AML cell lines | 4-7 µM | [3] |
| This compound-9 | Primary AML samples | 8-18 µM | [3] |
| Inhibitor | Cell Line/Condition | EC50 (Induction of Apoptosis) | Reference |
| This compound | MDA-MB-468 (Breast Cancer) | 0.73 µM | |
| This compound | MDA-MB-231 (Breast Cancer) | 3.96 µM | |
| This compound | MDA-MB-435 (Breast Cancer) | 7.01 µM | |
| This compound-9 | AML cell lines | 8.4-43.6 µM | |
| This compound-9 | Primary AML samples (CD34+) | 0.8-25 µM |
| Inhibitor | Cell Line | IC50 (Cell Viability/Growth) | Reference |
| This compound-9 | HepG2 (Hepatoma) | 10.19 µM | |
| This compound-9 | Huh7 (Hepatoma) | 11.27 µM | |
| This compound-9 | PLC/PRF/5 (Hepatoma) | 11.83 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound and its analogs.
STAT3 SH2 Domain Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of an inhibitor to the STAT3 SH2 domain.
Principle: A fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger STAT3 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that competes with the probe for binding to the SH2 domain will cause a decrease in fluorescence polarization.
Protocol:
-
Reagents: Purified recombinant STAT3 protein, fluorescently labeled phosphopeptide probe (e.g., GpYLPQTV-NH2), this compound inhibitor stock solution, and assay buffer.
-
Procedure:
-
Prepare a series of dilutions of the this compound inhibitor in the assay buffer.
-
In a microplate, add a constant concentration of the STAT3 protein and the fluorescently labeled phosphopeptide probe.
-
Add the different concentrations of the this compound inhibitor to the wells. Include control wells with no inhibitor.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Western Blotting for STAT3 Phosphorylation
This assay is used to assess the ability of this compound to inhibit the phosphorylation of STAT3 in cells.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the total amount of STAT3 protein and the amount of phosphorylated STAT3 (p-STAT3).
Protocol:
-
Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate confluency.
-
Treat the cells with various concentrations of the this compound inhibitor for a specified duration. Include a vehicle-treated control.
-
In some experiments, stimulate the cells with a cytokine (e.g., IL-6) or growth factor to induce STAT3 phosphorylation.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
-
Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound inhibitor. Include a vehicle-treated control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis and necrosis induced by this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the this compound inhibitor at various concentrations and for different time points. Include both positive and negative controls for apoptosis.
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the this compound inhibitor.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based assay is used to determine the effect of this compound on the cell cycle distribution.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the this compound inhibitor at various concentrations for a specified duration.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells in ice-cold ethanol to permeabilize the cell membrane.
-
-
Staining:
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA and prevent its staining by PI.
-
Stain the cells with a PI solution.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.
-
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 phase will appear as the first peak (2N DNA content), and the G2/M phase will appear as the second peak (4N DNA content). The S phase will be the region between the two peaks. Quantify the percentage of cells in each phase of the cell cycle to assess the effect of the this compound inhibitor.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's inhibition of STAT3 phosphorylation.
Clinical Development of this compound-9 (TTI-101)
This compound-9, under the designation TTI-101, has advanced to clinical trials, representing a significant step towards validating STAT3 as a druggable target in oncology.
A Phase I clinical trial (NCT03195699) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of orally administered TTI-101 in patients with advanced solid tumors.[1][2][4] The study enrolled patients with various cancers, including hepatocellular carcinoma (HCC), colorectal cancer, and non-small cell lung cancer, who had relapsed or were refractory to standard therapies.[2][3]
The results of this first-in-human study demonstrated that TTI-101 was well-tolerated and showed promising anti-tumor activity.[2][5] Notably, confirmed partial responses were observed in patients with HCC and other solid tumors.[2] Pharmacodynamic analyses confirmed that TTI-101 treatment led to a decrease in phosphorylated STAT3 levels in paired tumor biopsies, providing evidence of on-target activity.[4] Based on these positive outcomes, a Phase II study of TTI-101 is underway in patients with HCC.[2] Active clinical trials are also evaluating TTI-101 in combination therapies and for other cancer types.[6]
Conclusion
The this compound inhibitor and its clinical-grade analog, this compound-9 (TTI-101), are potent and specific inhibitors of STAT3, a critical node in cancer signaling. By binding to the SH2 domain of STAT3, these molecules effectively block its activation and downstream transcriptional activity, leading to anti-tumor effects in a variety of preclinical models. The promising safety and efficacy profile of TTI-101 in early clinical trials underscores the therapeutic potential of targeting STAT3 in oncology. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further investigation and clinical application of STAT3 inhibitors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oral STAT3 Inhibitor, TTI-101, in Patients with Advanced Cancers [georgiacancerinfo.org]
- 4. Oral STAT3 Inhibitor, TTI-101, in Patients with Advanced Cancers [clin.larvol.com]
- 5. onclive.com [onclive.com]
- 6. Facebook [cancer.gov]
The Discovery and Development of C188-9: A Potent STAT3 Inhibitor for Oncogenic Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when constitutively activated, plays a pivotal role in the initiation and progression of numerous human cancers. Its involvement in cell proliferation, survival, metastasis, and immune evasion has made it a highly attractive target for cancer therapy. This technical guide provides a comprehensive overview of the discovery and development of C188 and its optimized successor, this compound-9 (also known as TTI-101), a first-in-class, orally bioavailable small molecule inhibitor of STAT3. We detail the journey from initial virtual screening and hit-to-lead optimization to preclinical validation and clinical evaluation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and developmental workflow.
Introduction: The Rationale for Targeting STAT3
The STAT3 signaling pathway is a crucial mediator of cellular responses to cytokines and growth factors.[1] Under normal physiological conditions, its activation is transient and tightly regulated. However, in a wide range of malignancies, STAT3 is persistently activated, driving the expression of genes that promote tumorigenesis.[2] This aberrant signaling can arise from various mechanisms, including overproduction of upstream cytokines like IL-6, activating mutations in upstream kinases such as JAKs, or downregulation of endogenous STAT3 inhibitors.[3]
The central role of STAT3 in cancer biology makes it a compelling therapeutic target. Inhibition of STAT3 signaling has the potential to simultaneously impact multiple hallmarks of cancer, offering a promising strategy for the treatment of diverse tumor types.[2]
Discovery and Optimization of this compound and this compound-9
The journey to identify potent and specific STAT3 inhibitors began with a large-scale in silico approach.
Virtual Ligand Screening and Identification of this compound
The initial discovery of the this compound scaffold involved a virtual ligand screening of approximately 920,000 small molecules. These compounds were computationally docked into the phosphotyrosine (pY)-binding pocket of the STAT3 SH2 domain, a critical region for STAT3 dimerization and activation. This screening identified this compound as a promising hit with reversible inhibitory activity in a STAT3 pY-peptide ligand binding assay.
Hit-to-Lead Optimization: The Emergence of this compound-9
While this compound demonstrated promising activity, a hit-to-lead optimization program was initiated to identify more potent analogs. Using the this compound scaffold as a reference, 2D similarity screening and 3D pharmacophore analysis were performed, leading to the identification of this compound-9 (TTI-101). This compound-9 exhibited a substantial improvement in its ability to inhibit STAT3.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and this compound-9, highlighting the superior potency of the optimized compound.
Table 1: In Vitro Binding Affinity and Inhibitory Activity
| Compound | Target Binding (Kd) | STAT3 pY-Peptide Binding Inhibition (IC50) | G-CSF-induced pSTAT3 Inhibition (IC50) | Constitutive pSTAT3 Inhibition (UM-SCC-17B cells, IC50) | Anchorage-dependent Growth Inhibition (IC50) |
| This compound | Not Reported | ~10 µM | 16.8 µM | 15.4 ± 9.2 µM | 6.3 µM |
| This compound-9 (TTI-101) | 4.7 ± 0.4 nM | 2.5 µM | 3.7 µM | 10.6 ± 0.7 µM | 3.2 µM |
Table 2: Preclinical and Clinical Pharmacokinetics of this compound-9 (TTI-101)
| Parameter | Species | Route of Administration | Key Findings |
| Bioavailability | Mouse | Oral | Good oral bioavailability.[4] |
| Tumor Concentration | Mouse | Oral | Concentrated in tumors.[4] |
| Pharmacokinetics | Human (Phase 1) | Oral | Linear pharmacokinetics from 3.2 to 12.8 mg/kg/day.[1][5] |
| Recommended Phase 2 Dose (RP2D) | Human (Phase 1) | Oral | 12.8 mg/kg/day.[1][4] |
Table 3: Clinical Efficacy of TTI-101 in Phase 1 Study (Advanced Solid Tumors)
| Efficacy Endpoint | Value |
| Number of Evaluable Patients | 41 |
| Confirmed Partial Responses (cPR) | 12% |
| Stable Disease (SD) | 41% |
| Clinical Benefit Rate (cPR + SD) | 53% |
| cPR in Hepatocellular Carcinoma (HCC) | 18% (3 of 17 patients) |
| Median Time to Treatment Failure in HCC with cPR | 10.6 months |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound-9.
Microscale Thermophoresis (MST) for Binding Affinity Determination
Objective: To quantify the binding affinity of this compound-9 to the STAT3 protein.
Protocol:
-
Protein Preparation: Recombinant human STAT3 protein (e.g., amino acid residues 127-722) is fluorescently labeled according to the manufacturer's protocol (e.g., NanoTemper Technologies RED-NHS dye).
-
Ligand Preparation: A serial dilution of this compound-9 is prepared in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Binding Reaction: A constant concentration of labeled STAT3 (e.g., 80 nM) is incubated with varying concentrations of this compound-9 (e.g., from 0.305 to 10,000 nM) in premium capillaries.
-
MST Measurement: The capillaries are placed in an MST instrument (e.g., Monolith NT.115). An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled STAT3 is monitored.
-
Data Analysis: The change in the normalized fluorescence (Fnorm) is plotted against the logarithm of the this compound-9 concentration. A sigmoidal binding curve is fitted to the data to calculate the dissociation constant (Kd).
Phosphoflow Cytometry for STAT3 Phosphorylation Inhibition
Objective: To assess the ability of this compound-9 to inhibit cytokine-induced STAT3 phosphorylation in cells.
Protocol:
-
Cell Culture and Stimulation: A suitable cell line (e.g., a human cancer cell line) is cultured to logarithmic growth phase. Cells are then stimulated with a cytokine known to activate STAT3 (e.g., Granulocyte-Colony Stimulating Factor, G-CSF) in the presence of varying concentrations of this compound-9 or vehicle control for a defined period.
-
Fixation and Permeabilization: Cells are immediately fixed with a fixation buffer (e.g., 4% paraformaldehyde) to preserve the phosphorylation state of STAT3. Subsequently, cells are permeabilized with a permeabilization buffer (e.g., ice-cold methanol) to allow intracellular antibody staining.
-
Antibody Staining: Permeabilized cells are stained with a fluorescently conjugated antibody specific for phosphorylated STAT3 at tyrosine 705 (pY705-STAT3). A parallel sample is stained with an isotype control antibody.
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the pY705-STAT3 signal is quantified.
-
Data Analysis: The gMFI is plotted against the concentration of this compound-9 to determine the IC50 value for the inhibition of STAT3 phosphorylation.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound-9 in a preclinical animal model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.
-
Tumor Cell Implantation: A human cancer cell line with constitutively active STAT3 (e.g., PANC-1) is cultured, harvested, and suspended in a suitable medium (e.g., PBS with Matrigel). A defined number of cells (e.g., 5 x 106) is injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~100 mm3). Mice are then randomized into treatment and control groups.[6]
-
Drug Administration: this compound-9 is formulated for oral or intraperitoneal administration and given to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement and Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or when ethical endpoints are met. Tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry). The anti-tumor efficacy is determined by comparing the tumor growth rates and final tumor weights between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the STAT3 signaling pathway, the mechanism of this compound-9 action, and the overall workflow of its discovery and development.
Conclusion
The development of this compound-9 represents a successful example of structure-based drug design, leading to a potent, orally bioavailable STAT3 inhibitor with promising anti-tumor activity. The preclinical and early clinical data suggest that targeting the STAT3 signaling pathway with this compound-9 is a viable therapeutic strategy for a range of solid tumors. The detailed methodologies and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of oncology and signal transduction. Further clinical investigation is ongoing to fully elucidate the therapeutic potential of this first-in-class STAT3 inhibitor.
References
- 1. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Inhibiting STAT3 in a murine model of human breast cancer-induced bone pain delays the onset of nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. aacrjournals.org [aacrjournals.org]
C188: A Comprehensive Technical Guide to a Potent STAT3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of oncogenic signaling pathways, making it a prime target for cancer therapy. C188, and its more potent derivative this compound-9 (also known as TTI-101), are small molecule inhibitors that directly target the STAT3 protein, disrupting its function and downstream signaling. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and mechanism of action of this compound. Detailed experimental protocols for key biological assays and a comprehensive summary of its preclinical activity are also presented to facilitate further research and development of this promising anti-cancer agent.
Chemical Structure and Properties
This compound-9 is a binaphthol-sulfonamide derivative with the chemical formula C27H21NO5S and a molecular weight of 471.52 g/mol .[1][2]
Table 1: Chemical Identifiers for this compound-9
| Identifier | Value |
| IUPAC Name | N-(1′,2-dihydroxy[1,2′-binaphthalen]-4′-yl)-4-methoxy-benzenesulfonamide[2] |
| CAS Number | 432001-19-9[1][2] |
| Molecular Formula | C27H21NO5S[1][2] |
| Molecular Weight | 471.52[1][2] |
| SMILES | OC1=C(C2=C(O)C(C=CC=C3)=C3C(NS(C4=CC=C(OC)C=C4)(=O)=O)=C2)C(C=CC=C5)=C5C=C1[2] |
| InChI Key | QDCJDYWGYVPBDO-UHFFFAOYSA-N[2] |
Physicochemical Properties:
This compound-9 is a yellow solid. Its solubility has been reported in various solvents.
Table 2: Solubility of this compound-9
| Solvent | Solubility |
| DMSO | ≥ 62 mg/mL (131.49 mM) |
| DMF | 10 mg/mL |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[2] |
Pharmacological Properties and Mechanism of Action
This compound-9 is a potent and selective inhibitor of STAT3.[1][2] It exerts its effects by directly binding to the SH2 domain of STAT3, which is crucial for its activation and dimerization.
Mechanism of Action
The primary mechanism of action of this compound-9 involves the inhibition of STAT3 phosphorylation at the tyrosine 705 (Tyr705) residue. This phosphorylation event is a critical step in the activation of STAT3, which is typically mediated by upstream kinases such as Janus kinases (JAKs) and Src family kinases. By binding to the phosphotyrosyl peptide binding site within the STAT3 SH2 domain, this compound-9 prevents the recruitment of STAT3 to activated cytokine and growth factor receptors, thereby inhibiting its phosphorylation.
Inhibition of STAT3 phosphorylation prevents the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, ultimately leading to the downregulation of STAT3 target gene expression. These target genes are involved in a wide range of cellular processes critical for tumor progression, including proliferation, survival, angiogenesis, and immune evasion. This compound-9 has been shown to be selective for STAT3 over other STAT family members, such as STAT1, although some effects on STAT1-regulated genes have been observed at higher concentrations. Importantly, this compound-9 does not inhibit the activity of upstream kinases like JAKs or Src.
Caption: this compound-9 inhibits the STAT3 signaling pathway.
Preclinical Efficacy
This compound-9 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, both in vitro and in vivo.
Table 3: In Vitro Activity of this compound-9 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |
| MDA-MB-468 | Breast Cancer | Apoptosis | 0.73 µM | [3] |
| MDA-MB-231 | Breast Cancer | Apoptosis | 3.96 µM | [3] |
| MDA-MB-435 | Breast Cancer | Apoptosis | 7.01 µM | [3] |
| AML cell lines | Acute Myeloid Leukemia | STAT3 Activation | 4-7 µM | [2] |
| Primary AML samples | Acute Myeloid Leukemia | STAT3 Activation | 8-18 µM | [2] |
| Primary AML samples | Acute Myeloid Leukemia | Apoptosis | 6-50 µM | [2] |
| HepG2 | Hepatoma | Viability | 10.19 µM | [2] |
| Huh7 | Hepatoma | Viability | 11.27 µM | [2] |
| PLC/PRF/5 | Hepatoma | Viability | 11.83 µM | [2] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | pSTAT3 Inhibition | 10.6 µM |
In vivo, this compound-9 has shown good oral bioavailability and tumor concentration. Administration of this compound-9 has been shown to inhibit tumor growth in xenograft models of head and neck squamous cell carcinoma and has demonstrated efficacy in models of cancer cachexia by preserving muscle mass.[2]
Table 4: Pharmacokinetic and In Vivo Formulation of this compound-9
| Parameter | Value |
| Binding Affinity (Kd) | 4.7 nM |
| Inhibitory Constant (Ki) | 136 nM (for binding to STAT3 SH2 domain) |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline |
Experimental Protocols
Western Blot for Phospho-STAT3 (Tyr705)
This protocol describes the detection of phosphorylated STAT3 in cell lysates following treatment with this compound-9.
Materials:
-
This compound-9
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound-9 for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
References
The Pivotal Role of STAT3 in Oncogenesis: A Technical Guide for Researchers
Executive Summary: Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor that plays a central role in relaying signals from cytokines and growth factors to the nucleus, thereby regulating fundamental cellular processes such as proliferation, survival, differentiation, and immunity.[1][2][3][4] While its activation is transient and tightly controlled in normal cells, aberrant and persistent activation of STAT3 is a hallmark of a wide array of human cancers, including both solid tumors and hematological malignancies.[5][6][7] Constitutively active STAT3 functions as a potent oncogene, driving the expression of a vast network of genes that promote uncontrolled cell proliferation, resistance to apoptosis, angiogenesis, invasion, metastasis, and immune evasion.[7][8][9] This hyperactivation can stem from various mechanisms, including autocrine and paracrine cytokine loops, activating mutations in upstream kinases like JAKs, or the loss of negative regulators such as SOCS and PTPs.[1][10] The critical dependence of many tumors on the STAT3 signaling pathway makes it an attractive and extensively pursued target for novel anticancer therapies. This guide provides an in-depth overview of the STAT3 signaling cascade, its mechanisms of dysregulation in cancer, its downstream oncogenic functions, and the key experimental protocols used to investigate its activity.
The Canonical STAT3 Signaling Pathway
The activation of STAT3 is a rapid and tightly regulated process initiated by the binding of extracellular ligands, primarily cytokines (e.g., Interleukin-6) and growth factors (e.g., EGF), to their cognate transmembrane receptors.[10] This ligand-receptor interaction induces receptor dimerization and the subsequent activation of associated Janus kinases (JAKs) or other non-receptor tyrosine kinases like Src.[6][11]
The activated kinases phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the SH2 (Src Homology 2) domain of latent STAT3 monomers in the cytoplasm.[11][12] Once recruited, STAT3 is itself phosphorylated by the kinases on a critical tyrosine residue (Tyr705).[10][13] This phosphorylation event is the canonical step for STAT3 activation, triggering the formation of stable STAT3 homodimers (or heterodimers with other STAT family members) through reciprocal SH2-phosphotyrosine interactions.[10][11] These activated dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences (gamma-interferon activated sites - GAS) in the promoter regions of target genes, ultimately regulating their transcription.[10][12] Transcriptional activation can be further modulated by a secondary phosphorylation event on a serine residue (Ser727) within the transcriptional activation domain, often mediated by MAPK or mTOR pathways.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. jebms.org [jebms.org]
- 3. [PDF] STAT3 Activation and Oncogenesis in Lymphoma | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STAT3 pathway in cancers: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highlighted STAT3 as a potential drug target for cancer therapy [bmbreports.org]
- 9. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Special Issue “Role of STAT3 in Oncogenesis” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
The STAT3 Signaling Pathway: An In-depth Technical Guide for Researchers and Drug Development Professionals
An extensive examination of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, detailing its core mechanics, regulatory processes, and significant role in both health and disease. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, including detailed experimental protocols and quantitative data to facilitate further investigation and therapeutic development.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a crucial role in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] As a member of the STAT family of proteins, STAT3 acts as a key signaling molecule for numerous cytokines and growth factor receptors.[3] Under normal physiological conditions, the activation of STAT3 is a transient and tightly regulated process. However, its aberrant and persistent activation is a hallmark of many human cancers and inflammatory diseases, making it a highly attractive target for therapeutic intervention.[2][4] This technical guide provides a deep dive into the core components of the STAT3 signaling pathway, its downstream targets, and its multifaceted role in pathology. Furthermore, it offers detailed methodologies for key experiments and quantitative data to support research and drug development efforts aimed at modulating this critical pathway.
The Canonical STAT3 Signaling Pathway
The activation of STAT3 is a well-defined process that begins at the cell surface and culminates in the regulation of gene expression in the nucleus. This canonical pathway is initiated by the binding of extracellular ligands, such as cytokines (e.g., IL-6) and growth factors (e.g., EGF), to their cognate receptors on the cell membrane.
This ligand-receptor interaction triggers the dimerization of receptor subunits and the subsequent activation of receptor-associated Janus kinases (JAKs).[5] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domains of the receptors, creating docking sites for the SH2 domain of cytoplasmic STAT3 monomers.[5][6] Once recruited to the receptor complex, STAT3 is itself phosphorylated by JAKs on a critical tyrosine residue (Tyr705).[5][7]
This phosphorylation event induces a conformational change in STAT3, leading to the formation of stable STAT3 homodimers or heterodimers with other STAT family members, such as STAT1. These dimers then translocate to the nucleus, where they bind to specific DNA consensus sequences (gamma-interferon activated sites - GAS) in the promoter regions of target genes, thereby modulating their transcription.
Regulation of STAT3 Activity
The activity of STAT3 is meticulously controlled by a series of regulatory mechanisms to prevent its aberrant activation. These include post-translational modifications and the action of negative feedback inhibitors.
Post-Translational Modifications:
-
Tyrosine Phosphorylation (Tyr705): This is the canonical and essential step for STAT3 activation, dimerization, and nuclear translocation.[5][7]
-
Serine Phosphorylation (Ser727): Phosphorylation at Ser727, often mediated by kinases such as MAPK, can further enhance the transcriptional activity of STAT3.[7]
-
Acetylation: Acetylation of STAT3 on specific lysine residues can also modulate its activity and protein-protein interactions.[1]
Negative Regulators:
-
Suppressors of Cytokine Signaling (SOCS): The SOCS family of proteins, particularly SOCS3, are induced by STAT3 and act in a classic negative feedback loop. SOCS3 can bind to phosphorylated cytokine receptors or JAKs, thereby inhibiting further STAT3 activation.
-
Protein Inhibitors of Activated STAT (PIAS): PIAS proteins can directly interact with activated STAT3 dimers in the nucleus, blocking their ability to bind to DNA and activate transcription.
-
Protein Tyrosine Phosphatases (PTPs): PTPs, such as SHP-1 and SHP-2, can dephosphorylate and inactivate both JAKs and STAT3, thus terminating the signaling cascade.[8]
Downstream Targets of STAT3
Activated STAT3 regulates the expression of a wide array of genes involved in key cellular functions. The persistent activation of STAT3 in cancer leads to the upregulation of genes that promote tumorigenesis and the suppression of those that inhibit it.[9]
| Cellular Function | STAT3 Target Genes | Role in Cancer and Immunity | Fold Change (Example in Breast Cancer) |
| Cell Proliferation & Survival | c-Myc, Cyclin D1, Bcl-2, Bcl-xL, Survivin, Mcl-1 | Promotes uncontrolled cell growth and prevents apoptosis.[1][8][10][11] | Cyclin D1: Up-regulated |
| Angiogenesis | VEGF, HIF-1α | Stimulates the formation of new blood vessels to supply tumors.[10][11] | VEGF: Up-regulated |
| Invasion & Metastasis | MMP-2, MMP-9, TWIST1 | Facilitates the breakdown of the extracellular matrix and promotes cell migration.[1][11] | MMP-9: Up-regulated |
| Immune Suppression | IL-10, TGF-β, PD-L1 | Suppresses anti-tumor immune responses by promoting an immunosuppressive tumor microenvironment.[1][10] | PD-L1: Up-regulated |
Note: Fold change data can vary significantly depending on the cell type, stimulus, and experimental conditions. The values provided are illustrative examples.
Role in Disease
Cancer: The constitutive activation of STAT3 is a common feature in a wide variety of human cancers, including those of the breast, prostate, lung, and glioblastoma.[9] In the context of cancer, STAT3 acts as a potent oncogene by driving the expression of genes that promote cell proliferation, survival, angiogenesis, and metastasis.[11] Furthermore, STAT3 plays a crucial role in shaping the tumor microenvironment by promoting chronic inflammation and suppressing the anti-tumor immune response.[2][12] It achieves this by inducing the production of immunosuppressive cytokines and promoting the polarization of M2 macrophages and the function of regulatory T cells (Tregs).[7][13][14][15]
Inflammatory and Autoimmune Diseases: Dysregulation of STAT3 signaling is also implicated in a range of inflammatory and autoimmune disorders.[2] Both gain-of-function and loss-of-function mutations in the STAT3 gene can lead to distinct immune-related pathologies, highlighting the importance of tightly controlled STAT3 activity for immune homeostasis.
Experimental Protocols
A variety of experimental techniques are employed to investigate the STAT3 signaling pathway. Below are detailed methodologies for some of the key assays.
Western Blotting for Phospho-STAT3 (Tyr705)
This protocol is for the detection of activated STAT3 by measuring its phosphorylation at Tyrosine 705.
1. Cell Lysis and Protein Extraction: a. Culture cells to the desired confluency and treat with appropriate stimuli (e.g., IL-6) or inhibitors. b. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate. g. Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer: a. Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) (e.g., rabbit monoclonal) overnight at 4°C with gentle agitation.[16] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Visualize the protein bands using a chemiluminescence imaging system. d. To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 or a housekeeping protein like β-actin.
Chromatin Immunoprecipitation (ChIP)
This protocol is for identifying the DNA regions that STAT3 binds to in the genome.
1. Cross-linking and Cell Lysis: a. Treat cells with formaldehyde to cross-link proteins to DNA. b. Quench the cross-linking reaction with glycine. c. Harvest and lyse the cells to isolate the nuclei.
2. Chromatin Shearing: a. Resuspend the nuclear pellet in a suitable buffer. b. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
3. Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the sheared chromatin with an antibody specific for STAT3 overnight at 4°C. c. Add protein A/G beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution: a. Wash the beads extensively to remove non-specific binding. b. Elute the protein-DNA complexes from the beads.
5. Reverse Cross-linking and DNA Purification: a. Reverse the cross-links by heating at 65°C. b. Treat with RNase A and Proteinase K to remove RNA and protein. c. Purify the DNA using phenol-chloroform extraction or a commercial kit.
6. Analysis: a. The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.[17][18][19][20]
Electrophoretic Mobility Shift Assay (EMSA)
This assay is used to detect the binding of STAT3 to a specific DNA sequence in vitro.
1. Probe Preparation: a. Synthesize and anneal complementary oligonucleotides corresponding to the STAT3 binding site. b. Label the double-stranded DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
2. Binding Reaction: a. Prepare a binding reaction mixture containing nuclear extract or purified STAT3 protein, a binding buffer, and the labeled probe. b. Incubate the reaction at room temperature to allow for protein-DNA binding.
3. Electrophoresis: a. Load the binding reactions onto a non-denaturing polyacrylamide gel. b. Run the gel at a constant voltage in a cold room or with a cooling system.
4. Detection: a. For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen. b. For non-radioactive probes, transfer the DNA to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.[5]
Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3 on a specific promoter.[21][22]
1. Plasmid Construction and Transfection: a. Clone the promoter region of a STAT3 target gene upstream of a luciferase reporter gene in an expression vector. b. Co-transfect the reporter construct and a control plasmid (e.g., expressing Renilla luciferase for normalization) into cells.
2. Cell Treatment and Lysis: a. Treat the transfected cells with stimuli or inhibitors to modulate STAT3 activity. b. Lyse the cells using a passive lysis buffer.
3. Luciferase Assay: a. Add the luciferase substrate to the cell lysate. b. Measure the luminescence produced by the firefly luciferase using a luminometer. c. Add the Renilla luciferase substrate and measure its luminescence for normalization.
4. Data Analysis: a. Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number. b. Compare the normalized luciferase activity between different treatment conditions to determine the effect on STAT3 transcriptional activity.
The Dual Role of STAT3 in the Tumor Microenvironment
STAT3's role in cancer is not limited to the tumor cells themselves; it is also a master regulator of the tumor microenvironment (TME).[12] Its activation in both cancer cells and various immune cells creates a complex interplay that ultimately promotes tumor growth and immune evasion.
As depicted in Diagram 3, activated STAT3 in tumor cells drives the expression of genes that promote their own growth and survival. Simultaneously, these tumor cells secrete cytokines and growth factors, such as IL-6, IL-10, and VEGF, which activate STAT3 in various immune cells within the TME.[1] This leads to:
-
M2 Macrophage Polarization: STAT3 activation in macrophages promotes their polarization towards an M2 phenotype, which is characterized by immunosuppressive and pro-angiogenic functions.[7][13][23]
-
Enhanced Regulatory T Cell (Treg) Function: In Tregs, STAT3 signaling is crucial for their suppressive activity, further dampening the anti-tumor immune response.[14][15][24][25]
-
Inhibition of Dendritic Cell (DC) Maturation: STAT3 activation in DCs impairs their ability to mature and present tumor antigens to T cells, leading to reduced T cell-mediated anti-tumor immunity.
This complex network of interactions orchestrated by STAT3 creates a vicious cycle where the tumor and the surrounding microenvironment collaborate to promote cancer progression.
Conclusion
The STAT3 signaling pathway is a central hub for a multitude of cellular processes and its dysregulation is a key driver of cancer and inflammatory diseases. Its role as a master regulator of the tumor microenvironment further underscores its importance as a therapeutic target. The in-depth understanding of its molecular mechanisms, coupled with robust experimental methodologies, is crucial for the development of novel and effective therapies that can specifically target this oncogenic pathway. This guide provides a comprehensive foundation for researchers and drug developers to advance our understanding and therapeutic targeting of STAT3.
References
- 1. Terpenoid-Mediated Targeting of STAT3 Signaling in Cancer: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mesoscale.com [mesoscale.com]
- 4. pnas.org [pnas.org]
- 5. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Inhibition of STAT3 by 2-Methoxyestradiol suppresses M2 polarization and protumoral functions of macrophages in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. STAT3 and GR cooperate to drive gene expression and growth of basal-like triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in the role of STAT3 in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CD4+ regulatory T cells control Th17 responses in a Stat3-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulatory T Cells: Regulation of Identity and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pure.tue.nl [pure.tue.nl]
- 18. Fasteris | Chromatin immunoprecipitation (ChiP-seq) protocol [fasteris.com]
- 19. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 20. Genome-Wide ChIP-seq and RNA-seq Analyses of STAT3 Target Genes in TLRs Activated Human Peripheral Blood B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. IL-6/STAT3 pathway intermediates M1/M2 macrophage polarization during the development of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Role of STAT3 in regulatory T lymphocyte plasticity during acute graft-vs.-host-disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Methodological & Application
C188 STAT3 Inhibitor: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the experimental application of C188, a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). This compound and its more potent analog, this compound-9 (also known as TTI-101), are valuable research tools for investigating the role of STAT3 in various cellular processes, particularly in the context of oncology. These compounds have been shown to effectively inhibit STAT3 activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells where STAT3 is constitutively active.
Mechanism of Action
This compound and this compound-9 are potent and specific inhibitors of STAT3. They function by targeting the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain.[1] This binding event prevents the dimerization of STAT3, a critical step for its activation and subsequent translocation to the nucleus to act as a transcription factor. By inhibiting STAT3 dimerization, this compound effectively blocks the transcription of STAT3 target genes that are involved in cell survival, proliferation, and angiogenesis. Notably, this compound does not inhibit upstream kinases such as JAK or Src.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analog this compound-9, providing a comparative overview of their potency and efficacy in various cancer models.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
| Compound | Target | Assay Type | Value | Cell Line/Condition | Reference |
| This compound | STAT3 | STAT3 (pY)-peptide ligand binding assay | IC50 = 16.2 µM | G-CSF-induced | [2] |
| This compound-9 | STAT3 | STAT3 (pY)-peptide ligand binding assay | IC50 = 3.7 µM | G-CSF-induced | [2] |
| This compound | STAT3 | Constitutive pSTAT3 levels | IC50 = 15.4 ± 9.2 µM | UM-SCC-17B | [2] |
| This compound-9 | STAT3 | Constitutive pSTAT3 levels | IC50 = 10.6 ± 0.7 µM | UM-SCC-17B | [2] |
| This compound | Anchorage-dependent growth | Proliferation Assay | IC50 = 6.3 µM | UM-SCC-17B | [2] |
| This compound-9 | Anchorage-dependent growth | Proliferation Assay | IC50 = 3.2 µM | UM-SCC-17B | [2] |
| This compound-9 | STAT3 | Microscale Thermophoresis (MST) | Kd = 4.7 ± 0.4 nM | Purified STAT3 | [2][3] |
| This compound | STAT3 | Ki | Ki = 136 nM | STAT3 SH2 domain | [1] |
| This compound-9 | STAT3 Activation | STAT3 Activation Assay | IC50 = 4-7 µM | AML cell lines | [3] |
| This compound-9 | STAT3 Activation | STAT3 Activation Assay | IC50 = 8-18 µM | Primary AML samples | [3] |
Table 2: In Vitro Apoptosis Induction
| Compound | Assay Type | Value (EC50) | Cell Line/Condition | Reference |
| This compound | Apoptosis Assay | EC50 = 0.7 µM | MB-MDA-468 | [2] |
| This compound-9 | Annexin V-labeled FACS | EC50 = 6 µM to >50 µM | AML cell lines and primary samples | [3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in the JAK/STAT3 signaling pathway.
References
Application Notes and Protocols for C188 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays involving C188, a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The following sections outline the mechanism of action of this compound, protocols for relevant in vitro experiments, and quantitative data to facilitate the assessment of its biological activity.
Mechanism of Action
This compound is a STAT3 inhibitor that exerts its anticancer effects by targeting the STAT3 protein.[1] Specifically, it inhibits the binding of the STAT3 SH2 domain to its phosphotyrosine (pY) peptide ligand, a critical step in the activation of the STAT3 signaling pathway.[1][2] By doing so, this compound effectively blocks the IL-6-mediated phosphorylation of STAT3 and prevents its translocation from the cytoplasm to the nucleus.[1] This inhibition of STAT3 activation leads to the downregulation of STAT3 target genes, many of which are involved in cell survival, proliferation, and angiogenesis.[2][3] this compound has shown selectivity for STAT3 over the closely related STAT1 protein.[1] The compound has been demonstrated to induce apoptosis in cancer cell lines that exhibit constitutive STAT3 activation.[1]
A more potent analog, this compound-9 (also known as TTI-101), has been developed based on the this compound scaffold.[3] this compound-9 binds to STAT3 with a significantly higher affinity (Kd = 4.7 ± 0.4 nM) and demonstrates improved efficacy in inhibiting STAT3 activity both in vitro and in vivo.[4][5]
Signaling Pathway of this compound Inhibition
References
Application Notes and Protocols: C188 STAT3 Inhibitor Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing the STAT3 inhibitor, C188, and its more potent analog this compound-9 (TTI-101), in a murine xenograft model to evaluate its anti-tumor efficacy. Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of oncogenic signaling pathways, and its persistent activation is observed in a wide array of human cancers, making it a prime target for therapeutic intervention.[1][2] this compound and its derivatives are small-molecule inhibitors that target the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.[3][4]
Data Presentation
Table 1: In Vivo Efficacy of this compound and this compound-9 in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Inhibitor | Dosage and Administration | Key Findings | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-17B | Nude Mice | This compound | 50 mg/kg/day, intraperitoneal | Continued tumor growth | [5] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-SCC-17B | Nude Mice | This compound-9 | 50 mg/kg/day or 100 mg/kg/day, intraperitoneal | Marked reduction in tumor growth | [5][6] |
| Triple-Negative Breast Cancer | BCM2665 (Patient-Derived Xenograft) | SCID/Beige Mice | This compound | 12.5 mg/kg/day, intraperitoneal | Improved recurrence-free survival when combined with docetaxel | [7][8] |
Table 2: Animal Monitoring and Endpoint Criteria
| Parameter | Monitoring Frequency | Humane Endpoint Criteria |
| Tumor Volume | 2-3 times weekly | Tumor volume exceeds 1500-2000 mm³ |
| Body Weight | 2-3 times weekly | >20% weight loss |
| Clinical Observations (activity, posture, grooming) | Daily | Signs of distress (hunching, lethargy, rough coat) |
| Food and Water Consumption | Monitored weekly | Significant decrease |
Experimental Protocols
This protocol outlines the key steps for establishing a xenograft model and evaluating the efficacy of the this compound STAT3 inhibitor.
1. Cell Culture and Preparation
-
Cell Line Selection: Choose a cancer cell line with documented constitutive STAT3 activation (e.g., UM-SCC-17B for HNSCC).
-
Cell Culture: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Viability: Assess cell viability using a trypan blue exclusion assay to ensure >95% viability.
-
Cell Suspension: Resuspend the cells in a sterile, serum-free medium or PBS at the desired concentration for injection (e.g., 1.5 x 10⁶ cells in 100 µL for UM-SCC-17B).[5] Keep the cell suspension on ice until injection.
2. Xenograft Tumor Establishment
-
Animal Model: Utilize immunodeficient mice, such as athymic nude mice or SCID mice, to prevent graft rejection.[5][7] House the animals in a specific-pathogen-free (SPF) facility.
-
Tumor Cell Implantation:
-
Subcutaneous Model: Anesthetize the mouse. Inject the prepared cell suspension subcutaneously into the flank of the mouse.
-
Orthotopic Model (e.g., Head and Neck): For a more clinically relevant model, inject the cells into the organ of origin (e.g., the tongue for HNSCC).[5] This requires more advanced surgical techniques.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and become palpable.
-
Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.[9][10]
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
3. This compound/C188-9 Administration
-
Inhibitor Preparation:
-
Dissolve this compound or this compound-9 in a suitable vehicle, such as dimethyl sulfoxide (DMSO), and then dilute with sterile PBS or saline for injection. The final DMSO concentration should be minimized to avoid toxicity.
-
-
Administration:
4. Efficacy Evaluation and Endpoint Analysis
-
Continued Monitoring: Continue to monitor tumor volume, body weight, and the overall health of the animals throughout the study.[1][10]
-
Study Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size, or if they show signs of significant distress, in accordance with institutional animal welfare guidelines.
-
Tissue Harvesting: At the end of the study, excise the tumors and weigh them. Portions of the tumor can be flash-frozen in liquid nitrogen for molecular analysis or fixed in formalin for histological examination.
-
Molecular Analysis:
-
Western Blot: Analyze protein lysates from the tumors to assess the levels of total STAT3 and phosphorylated STAT3 (p-STAT3) to confirm target engagement. Also, examine downstream targets of STAT3 signaling.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to visualize the expression and localization of p-STAT3 and other relevant biomarkers.
-
RNA Sequencing: Isolate RNA from tumors to analyze changes in gene expression profiles induced by the STAT3 inhibitor.[5]
-
Mandatory Visualization
Caption: STAT3 signaling pathway and the mechanism of this compound inhibition.
Caption: Experimental workflow for the this compound xenograft model.
References
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. youtube.com [youtube.com]
- 3. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correction: Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model | PLOS One [journals.plos.org]
- 9. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
Application Notes: Determining the Effective Concentration of C188 in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
C188 is a small molecule inhibitor primarily targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a transcription factor that is frequently found to be constitutively activated in many types of cancer, including breast cancer.[1][2] Its activation promotes the expression of genes involved in cell proliferation, survival, angiogenesis, and metastasis, making it a compelling target for cancer therapy.[1][3] The compound this compound and its closely related analog, this compound-9, function by inhibiting the STAT3 signaling pathway, leading to reduced viability of breast cancer cells.[4] This document provides a summary of effective concentrations of this compound found in the literature and detailed protocols for key experimental assays.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies depending on the breast cancer cell line and the experimental endpoint being measured. The following table summarizes quantitative data from published studies.
| Breast Cancer Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| Patient-Specific Primary Cells (PSPCs) | Cell Viability | "Normal (experimental) concentration" | Valid inhibition of cell proliferation. | [4] |
| MDA-MB-231 | Cell Viability | 10 µM | Obvious suppression of cell viability. | [4] |
| MCF7 | Cell Proliferation (MTT Assay) | 10, 20, 40 µM | Dose-dependent suppression of proliferation. | [5] |
| T47-D | Cell Proliferation (MTT Assay) | 10, 20, 40 µM | Dose-dependent suppression of proliferation. | [5] |
| MCF7 | Cell Migration (Wound Healing) | 10, 20, 40 µM | Dose-dependent inhibition of wound closure. | [5] |
| T47-D | Cell Migration (Wound Healing) | 10, 20, 40 µM | Dose-dependent inhibition of wound closure. | [5] |
| MCF7 | Colony Formation | 10, 20, 40 µM | Dose-dependent reduction in colony numbers. | [5] |
| T47-D | Colony Formation | 10, 20, 40 µM | Dose-dependent reduction in colony numbers. | [5] |
Note: this compound-9 is a derivative of this compound and is often used interchangeably in the context of STAT3 inhibition. Researchers should validate the optimal concentration for their specific cell line and experimental conditions.
Signaling Pathways and Mechanism of Action
This compound primarily exerts its anti-cancer effects by inhibiting the STAT3 signaling pathway. Upon activation by upstream kinases (like JAK), STAT3 is phosphorylated, forms a dimer, and translocates to the nucleus to act as a transcription factor for oncogenes such as c-Myc. This compound-9 has been shown to reduce the level of phosphorylated STAT3 (pSTAT3), thereby inhibiting the entire downstream cascade.[4]
Experimental Protocols
A general workflow for testing the efficacy of this compound involves culturing breast cancer cells, treating them with a range of this compound concentrations, and then performing various assays to measure the effects on cell viability, proliferation, and target protein activity.
Protocol 1: Cell Viability (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of breast cancer cells, which is an indicator of cell viability.
Materials:
-
Breast cancer cells (e.g., MCF7, T47-D)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed breast cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 1 µM to 80 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the overnight medium from the cells and add 100 µL of the this compound-containing medium to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 2: Western Blot for pSTAT3 Inhibition
This protocol is used to confirm that this compound is engaging its target by measuring the levels of phosphorylated STAT3.
Materials:
-
Breast cancer cells
-
6-well tissue culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pSTAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentrations of this compound (e.g., 10 µM, 20 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-pSTAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin to ensure equal protein loading.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the pSTAT3 signal to the total STAT3 or loading control signal to determine the extent of inhibition.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: C188 Treatment in Head and Neck Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when abnormally activated, plays a pivotal role in the progression of various cancers, including head and neck squamous cell carcinoma (HNSCC). The constitutive activation of STAT3 promotes tumor cell proliferation, survival, metastasis, and immune evasion. Consequently, targeting the STAT3 signaling pathway has emerged as a promising therapeutic strategy. C188 is a small-molecule inhibitor of STAT3, and its more potent derivative, this compound-9, has demonstrated significant antitumor effects in preclinical models of HNSCC.[1][2][3] These compounds function by binding to the SH2 domain of STAT3, which prevents its phosphorylation at Tyrosine 705 (Tyr705), a crucial step for its activation, dimerization, and nuclear translocation.[3]
These application notes provide a comprehensive overview of the use of this compound and this compound-9 in HNSCC cell lines, including quantitative data on their efficacy and detailed protocols for key in vitro experiments.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and its derivative this compound-9 in inhibiting STAT3 phosphorylation and the growth of HNSCC cell lines.
Table 1: Inhibition of Constitutive STAT3 Phosphorylation (pSTAT3) by this compound and this compound-9 in HNSCC Cell Lines [1]
| Cell Line | Compound | IC50 (µM) for pSTAT3 Reduction |
| UM-SCC-17B | This compound | 15.4 ± 9.2 |
| UM-SCC-17B | This compound-9 | 10.6 ± 0.7 |
| SCC-35 | This compound-9 | 10.5 - 22.8 |
| SCC-61 | This compound-9 | 10.5 - 22.8 |
| HN30 | This compound-9 | 10.5 - 22.8 |
Table 2: Inhibition of Anchorage-Dependent and -Independent Growth by this compound and this compound-9 in HNSCC Cell Lines [1]
| Cell Line | Assay Type | Compound | IC50 (µM) for Growth Inhibition |
| UM-SCC-17B | Anchorage-Dependent | This compound | 6.3 |
| UM-SCC-17B | Anchorage-Dependent | This compound-9 | 3.2 |
| UM-SCC-17B | Anchorage-Independent | This compound-9 | 0.7 - 14.8 |
| SCC-35 | Anchorage-Independent | This compound-9 | 0.7 - 14.8 |
| SCC-61 | Anchorage-Independent | This compound-9 | 0.7 - 14.8 |
| HN30 | Anchorage-Independent | This compound-9 | 0.7 - 14.8 |
Signaling Pathways and Experimental Workflows
References
- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C188 Stock Solution Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of C188, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The following protocols and data are intended to ensure accurate and reproducible experimental outcomes.
Introduction to this compound
This compound is a cell-permeable compound that selectively targets the SH2 domain of STAT3, thereby inhibiting its phosphorylation, dimerization, and subsequent nuclear translocation.[1][2] This blockade of STAT3 signaling leads to the downregulation of target gene expression involved in cell proliferation, survival, and angiogenesis, making this compound a valuable tool for studying STAT3-dependent cellular processes and a potential therapeutic agent in diseases characterized by aberrant STAT3 activation, such as cancer.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, including its molecular properties and solubility in common laboratory solvents.
| Parameter | Value | Source |
| Molecular Weight | 471.5 g/mol | [5] |
| Solubility in DMSO | ≥ 62 mg/mL (131.49 mM) | [4] |
| 100 mg/mL | ||
| 10 mg/mL | [5] | |
| Solubility in DMF | 10 mg/mL | [5] |
| Storage of Stock Solution | -20°C for up to 1 month | [1] |
| -80°C for up to 6 months | [1] | |
| Storage of Powder | 2-8°C | |
| STAT3 Binding Affinity (Kd) | 4.7 nM | [3][4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 471.5 g/mol = 4.715 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 4.715 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Mixing:
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Protect from light.
-
Cell Culture Treatment with this compound
This protocol provides a general guideline for treating cultured cells with this compound to inhibit STAT3 signaling. The optimal concentration and treatment time should be determined empirically for each cell line and experimental condition.
Materials:
-
Cultured cells with active STAT3 signaling
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding:
-
Seed cells into appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 10 µM final concentration: Add 1 µL of 10 mM this compound stock solution to 1 mL of cell culture medium.
-
-
-
Cell Treatment:
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in your experiment.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24-48 hours), depending on the specific assay.
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various downstream analyses, such as Western blotting for phosphorylated STAT3 (p-STAT3), cell viability assays (e.g., MTT, Annexin V), or gene expression analysis.
-
Visualizations
This compound Stock Solution Preparation Workflow
Caption: Workflow for this compound stock solution preparation and use.
This compound Mechanism of Action on the STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3 signaling pathway.
References
C188 Inhibitor: Application Notes and Protocols for Studying Tumor Radioresistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the C188 inhibitor, and its more potent analog this compound-9, to investigate and potentially overcome radioresistance in tumors. The protocols outlined below are based on established methodologies for studying STAT3 inhibition in the context of radiation therapy.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactivated in a wide range of cancers.[1][2] This constitutive activation is a key driver of tumor cell proliferation, survival, and angiogenesis.[1][2] Crucially, aberrant STAT3 signaling has been strongly implicated in resistance to both chemotherapy and radiotherapy.[1][2][3] The this compound series of small molecule inhibitors, particularly the optimized compound this compound-9, target the SH2 domain of STAT3, preventing its phosphorylation, dimerization, and subsequent downstream signaling.[4][5][6] By inhibiting STAT3, this compound-9 can sensitize cancer cells to the cytotoxic effects of ionizing radiation, offering a promising strategy to overcome radioresistance.
Mechanism of Action: STAT3 Inhibition and Radiosensitization
Ionizing radiation induces cell death primarily through the generation of DNA double-strand breaks (DSBs).[7] Radioresistant tumors, however, possess enhanced DNA damage repair (DDR) capabilities. STAT3 activation plays a significant role in this process.[7] Studies have shown that STAT3 can modulate the activity of key DDR pathways, including the ATM-Chk2 and ATR-Chk1 signaling cascades.[7][8] By inhibiting STAT3, this compound-9 is hypothesized to impair the tumor's ability to repair radiation-induced DNA damage, leading to increased cell death and enhanced radiosensitivity.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and its more potent analog, this compound-9, from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound and this compound-9
| Compound | Target | Assay | Cell Line | IC50 Value | Reference |
| This compound | pSTAT3 | Western Blot | UM-SCC-17B | 15.4 ± 9.2 µM | [1] |
| This compound-9 | pSTAT3 | Western Blot | UM-SCC-17B | 10.6 ± 0.7 µM | [1] |
| This compound | Cell Growth | Anchorage-dependent | UM-SCC-17B | 6.3 µM | [1] |
| This compound-9 | Cell Growth | Anchorage-dependent | UM-SCC-17B | 3.2 µM | [1] |
| This compound-9 | STAT3 Binding | Microscale Thermophoresis | - | Kd = 4.7 nM | [5] |
Table 2: In Vivo Data for this compound and this compound-9 in a Radioresistant HNSCC Xenograft Model
| Compound | Dosage | Administration Route | Dosing Frequency | Outcome | Reference |
| This compound | 50 mg/kg | Intraperitoneal | 5 times a week | No significant tumor growth inhibition | [1][9] |
| This compound-9 | 100 mg/kg | Intraperitoneal | 5 times a week | Significant prevention of tumor xenograft growth | [1][9] |
Signaling and Experimental Workflow Diagrams
Caption: this compound-9 inhibits STAT3 phosphorylation, impairing DNA damage repair and promoting cell death.
Caption: A workflow for evaluating this compound-9 as a radiosensitizer from in vitro to in vivo.
Experimental Protocols
In Vitro Clonogenic Survival Assay for Radiosensitization
This assay is the gold standard for determining the cytotoxic effects of ionizing radiation at the single-cell level.
Materials:
-
Radioresistant cancer cell line of interest
-
This compound-9 inhibitor
-
Complete cell culture medium
-
6-well cell culture plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in 50% methanol)
-
X-ray irradiator
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into 6-well plates at densities determined by the expected survival at different radiation doses (e.g., 200, 500, 1000, 2000 cells/well for 0, 2, 4, 6 Gy, respectively).
-
Allow cells to attach for at least 6 hours.
-
-
Inhibitor Treatment:
-
Prepare a working concentration of this compound-9 in complete medium (e.g., at the IC20 concentration to minimize single-agent cytotoxicity).
-
Replace the medium in the designated plates with the this compound-9-containing medium. For control plates, add medium with the vehicle (e.g., DMSO).
-
Incubate for 24 hours prior to irradiation.
-
-
Irradiation:
-
Transport plates to the irradiator.
-
Expose plates to single doses of X-ray radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS and replace the medium with fresh complete medium (without the inhibitor).
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with Crystal Violet solution for 30 minutes.
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the non-irradiated control.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (number of colonies formed) / (number of cells seeded x PE).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale.
-
Determine the Sensitizer Enhancement Ratio (SER) at a specific survival fraction (e.g., SF=0.5): SER = (Dose for SF=0.5 with radiation alone) / (Dose for SF=0.5 with radiation + this compound-9).
-
Western Blot for pSTAT3, STAT3, and γH2AX
This protocol allows for the assessment of STAT3 inhibition and DNA damage.
Materials:
-
Cell or tumor tissue lysates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-STAT3, anti-γH2AX (Ser139), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Sample Preparation:
-
For cell culture: Treat cells with this compound-9 and/or radiation as per the experimental design. Lyse cells in ice-cold lysis buffer.
-
For tumor tissue: Homogenize the tissue in lysis buffer.
-
Centrifuge the lysates to pellet debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSTAT3 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To detect other proteins on the same membrane, strip the membrane using a stripping buffer.
-
Repeat the blocking and immunoblotting steps for STAT3, γH2AX, and the loading control.
-
In Vivo Tumor Growth Delay Study
This in vivo model assesses the efficacy of this compound-9 as a radiosensitizer in a more physiologically relevant setting.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Radioresistant cancer cell line
-
Matrigel (optional)
-
This compound-9 inhibitor formulated for in vivo use
-
Calipers for tumor measurement
-
Small animal irradiator
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 106 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm3).
-
Randomize mice into four treatment groups: (1) Vehicle control, (2) this compound-9 alone, (3) Radiation alone, and (4) this compound-9 + Radiation.
-
-
Treatment:
-
This compound-9 Administration: Administer this compound-9 (e.g., 100 mg/kg) or vehicle via the appropriate route (e.g., intraperitoneal injection) according to the dosing schedule (e.g., daily for 5 days a week).
-
Radiation: On the designated day(s), irradiate the tumors of mice in groups 3 and 4 with a clinically relevant dose of radiation (e.g., a single dose of 8 Gy or fractionated doses). Shield the rest of the mouse's body.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue monitoring until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm3) or for a set duration.
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth delay, which is the time it takes for tumors in the treated groups to reach a specific volume compared to the control group.
-
At the end of the study, tumors can be excised for histological analysis or Western blotting.
-
Conclusion
The this compound inhibitor, particularly this compound-9, represents a valuable tool for investigating the role of STAT3 in tumor radioresistance. The protocols provided herein offer a framework for researchers to assess the potential of this compound-9 as a radiosensitizing agent in both in vitro and in vivo models. By elucidating the mechanisms through which STAT3 inhibition enhances the efficacy of radiation, these studies can contribute to the development of novel combination therapies to improve outcomes for cancer patients.
References
- 1. STAT3 as a target for sensitizing prostate cancer cells to irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Signaling Pathways That Promote Radioresistance of Cancer Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. STAT3 inhibitor in combination with irradiation significantly inhibits cell viability, cell migration, invasion and tumorsphere growth of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT3 Contributes to Radioresistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 modulates the DNA damage response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 inhibitor in combination with irradiation significantly inhibits cell viability, cell migration, invasion and tumorsphere growth of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of C188: A STAT3 Inhibitor
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
C188 is a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key signaling protein implicated in numerous cellular processes, including proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the in vivo efficacy of this compound, with detailed protocols for its assessment in preclinical cancer models.
Mechanism of Action
This compound exerts its biological effects by directly binding to the SH2 domain of STAT3. This interaction prevents the phosphorylation and subsequent dimerization of STAT3, which are critical steps for its activation and nuclear translocation. By inhibiting STAT3 signaling, this compound can suppress the transcription of downstream target genes involved in tumor growth and survival.
In Vivo Efficacy of this compound
Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various cancer models. The following tables summarize the quantitative data from key in vivo experiments.
Table 1: Efficacy of this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Treatment Group | Mean Tumor Weight Reduction (%) | p-value | Mean pSTAT3 Protein Level Reduction (%) | p-value |
| This compound-9 | 50 | <0.05 | 65 | <0.05 |
| Vehicle Control | 0 | - | 0 | - |
Data from a study utilizing A549 human NSCLC cells in a nude mouse xenograft model.[1]
Table 2: Efficacy of this compound in a Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Model
| Treatment Group | Observation | p-value | pSTAT3 Level Reduction (%) | p-value |
| This compound-9 (50 mg/kg/day) | Marked reduction in tumor growth | 0.027 | 57 | 0.017 |
| Vehicle Control | Continued tumor growth | - | - | - |
Data from a study using a radioresistant HNSCC cell line (UM-SCC-17B) in a nude mouse xenograft model.[2]
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice, a commonly used method to assess the in vivo efficacy of anti-cancer compounds.
Materials:
-
Cancer cell line of interest (e.g., A549, UM-SCC-17B)
-
Immunodeficient mice (e.g., Nude, SCID, or NSG)
-
Matrigel (optional)
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 cells per 100 µL).
-
Anesthetize the mouse using an approved protocol.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth.
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, sterile water)
-
Sterile tubes and syringes
-
Vortex mixer and sonicator
Procedure:
-
Vehicle Preparation: A common vehicle for this compound is a mixture of DMSO, PEG300, Tween 80, and sterile water. For example, to prepare a 1 mL solution, mix 50 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 500 µL of sterile water.
-
This compound Dissolution: Dissolve the this compound powder in the prepared vehicle to the desired final concentration (e.g., 50 mg/kg). Use a vortex mixer and sonicator to ensure complete dissolution.
-
Administration: Administer the this compound solution to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at the specified dosage and frequency.
Protocol 3: Tumor Volume Measurement
Accurate measurement of tumor volume is crucial for assessing treatment efficacy.
Materials:
-
Digital calipers
Procedure:
-
Measure the length (L) and width (W) of the tumor using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (L x W^2) / 2 .
-
Record the tumor volume at regular intervals (e.g., twice weekly) to monitor tumor growth over time.
Visualizations
STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3 signaling pathway.
Experimental Workflow for Assessing this compound Efficacy In Vivo
Caption: In vivo efficacy assessment workflow.
Logical Relationship of this compound Action
Caption: this compound's mechanism of anti-tumor action.
References
Troubleshooting & Optimization
C188 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3 inhibitor, C188-9.
Frequently Asked Questions (FAQs)
Q1: What is this compound-9 and what is its mechanism of action?
A1: this compound-9, also known as TTI-101, is a potent and specific small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It binds with high affinity to the SH2 domain of STAT3, which is crucial for its activation and dimerization. By binding to this domain, this compound-9 prevents the phosphorylation and subsequent nuclear translocation of STAT3, thereby inhibiting the transcription of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.
Q2: What are the recommended solvents for dissolving this compound-9?
A2: this compound-9 is sparingly soluble in aqueous solutions but has good solubility in organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.
Q3: What are the recommended storage conditions for this compound-9?
A3: For long-term storage, this compound-9 powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q4: Is there any information available on the stability of this compound-9 in aqueous solutions?
Q5: Are there any known degradation pathways for this compound-9?
A5: Detailed studies on the specific degradation pathways of this compound-9, such as hydrolysis, oxidation, or photolysis, are not extensively published. As a precautionary measure, it is advisable to protect this compound-9 solutions from light and to use high-purity solvents to minimize potential degradation.
Troubleshooting Guide
Q1: I am observing precipitation when I dilute my this compound-9 DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are a few troubleshooting steps:
-
Decrease the final concentration of this compound-9: The observed precipitation is likely due to the low aqueous solubility of the compound. Try using a lower final concentration in your experiment if your experimental design allows.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Increasing the final DMSO concentration can help to keep this compound-9 in solution. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Use a pre-warmed medium: Adding the this compound-9 stock solution to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Mix thoroughly and quickly: After adding the this compound-9 stock to the medium, mix it gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can sometimes promote precipitation.
-
Prepare the final dilution immediately before use: Do not store diluted this compound-9 in an aqueous medium for extended periods.
Q2: I am concerned about the stability of this compound-9 in my in vivo formulation. What is a recommended formulation?
A2: For in vivo studies, a common formulation to improve the solubility and stability of poorly soluble compounds is a mixture of DMSO, PEG300, and Tween 80 in saline or water. A suggested formulation for this compound-9 is a solution of 10% DMSO, 40% PEG300, and 5% Tween 80 in saline.[1] It is crucial to prepare this formulation fresh before each administration.
Data Presentation
Table 1: Solubility of this compound-9 in Common Solvents
| Solvent | Concentration | Notes |
| DMSO | 60 - 100 mg/mL | Sonication and warming to 50°C can aid dissolution. |
| DMF | 10 mg/mL | |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | Illustrates the significant drop in solubility in aqueous buffer. |
Experimental Protocols
Protocol for Preparing a this compound-9 Stock Solution
-
Materials:
-
This compound-9 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound-9 vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound-9 powder using an analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound-9 with a molecular weight of 471.53 g/mol , dissolve 4.72 mg in 1 mL of DMSO).
-
To aid dissolution, the solution can be gently warmed to 37-50°C and/or sonicated in a water bath until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Visualizations
Caption: STAT3 signaling pathway and the inhibitory action of this compound-9.
Caption: General experimental workflow for using this compound-9.
References
potential off-target effects of C188 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the C188 inhibitor and its analog, this compound-9.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the this compound inhibitor?
A1: this compound and its more potent analog, this compound-9, are small molecule inhibitors that primarily target the Signal Transducer and Activator of Transcription 3 (STAT3) protein. They function by binding to the SH2 domain of STAT3, which is crucial for its activation via phosphorylation. By occupying this domain, the inhibitors prevent the binding of phosphorylated tyrosine residues, thereby inhibiting STAT3 dimerization, nuclear translocation, and downstream gene transcription.
Q2: What is the difference between this compound and this compound-9?
A2: this compound-9 is a derivative of this compound, developed to have a higher affinity and potency for STAT3. This compound-9 binds to STAT3 with a significantly lower dissociation constant (Kd) compared to this compound, indicating a stronger and more stable interaction.[1] Consequently, this compound-9 generally exhibits more potent inhibition of STAT3 activity in cellular and in vivo models.
Q3: What are the known on-target effects of this compound and this compound-9?
A3: The primary on-target effect of this compound and this compound-9 is the inhibition of the STAT3 signaling pathway. This leads to a reduction in the phosphorylation of STAT3 at tyrosine 705 (pSTAT3 Tyr705), decreased nuclear localization of pSTAT3, and downregulation of STAT3 target genes. In cancer cells with constitutively active STAT3, this can result in decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[2]
Q4: What are the potential off-target effects of the this compound inhibitor?
A4: While this compound was developed as a STAT3-selective inhibitor, its analog this compound-9 has been shown to have potent inhibitory activity against STAT1. This is a critical consideration when designing experiments and interpreting data, as STAT1 and STAT3 can have overlapping and opposing roles in cellular processes. Additionally, at a concentration of 10 µM, this compound-9 has been observed to inhibit the phosphorylation of other kinases, including TIE2, MATK, JAK1, and HGFR in Kasumi-1 cells. Therefore, it is crucial to consider these potential off-target effects and validate findings using multiple approaches.
Troubleshooting Guide
Problem 1: Inconsistent or no inhibition of STAT3 phosphorylation in Western blot.
-
Possible Cause 1: Inhibitor precipitation.
-
Solution: this compound and this compound-9 have limited aqueous solubility. Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before diluting it in cell culture medium. Visually inspect the medium for any signs of precipitation after adding the inhibitor. Sonication can aid in dissolution.
-
-
Possible Cause 2: Insufficient inhibitor concentration or incubation time.
-
Solution: Refer to the literature for effective concentrations in your cell line of interest. A dose-response experiment is recommended to determine the optimal concentration. Incubation times can vary, but a pre-incubation of 1-4 hours before stimulation (e.g., with IL-6) is common.
-
-
Possible Cause 3: Cell line insensitivity.
-
Solution: Confirm that your cell line has constitutively active STAT3 or is responsive to the stimulus you are using to activate the STAT3 pathway. Test a positive control cell line known to be sensitive to STAT3 inhibition.
-
-
Possible Cause 4: Poor antibody quality.
-
Solution: Use a well-validated antibody for phosphorylated STAT3 (Tyr705) and total STAT3. Ensure proper antibody dilution and incubation conditions as per the manufacturer's protocol.
-
Problem 2: High cytotoxicity observed in control cells.
-
Possible Cause 1: High DMSO concentration.
-
Solution: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5%. Prepare a high-concentration stock of the inhibitor in DMSO to minimize the volume added to the cells. Run a vehicle control with the same concentration of DMSO to assess its toxicity.
-
-
Possible Cause 2: Inhibitor instability.
-
Solution: Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. This compound-9 is reported to be stable for at least 4 years when stored at -20°C.[3]
-
-
Possible Cause 3: Off-target toxicity.
-
Solution: At high concentrations, off-target effects can lead to cytotoxicity. Perform a dose-response curve to identify a concentration that inhibits STAT3 signaling with minimal toxicity. Consider using lower concentrations for longer incubation times.
-
Problem 3: Variability in MTT or other cell viability assay results.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a uniform number of cells is seeded in each well of the microplate. Uneven cell distribution can lead to high variability in results.
-
-
Possible Cause 2: Interference of the inhibitor with the assay.
-
Solution: Some chemical compounds can interfere with the chemistry of viability assays. To test for this, perform the assay in a cell-free system with the inhibitor at the concentrations used in your experiment to see if it directly reacts with the assay reagents.
-
-
Possible Cause 3: Suboptimal incubation time with MTT reagent.
-
Solution: The incubation time with the MTT reagent is critical for the formation of formazan crystals. Optimize the incubation time for your specific cell line to ensure a linear response.
-
Data Presentation
Table 1: In Vitro Potency of this compound and this compound-9
| Compound | Target | Assay | IC50 / EC50 / Kd / Ki | Cell Line / System | Reference |
| This compound | STAT3 | pY-peptide binding | IC50: 20 µM | Cell-free | |
| STAT3 | Apoptosis | EC50: 0.73 µM | MDA-MB-468 | ||
| STAT3 | Apoptosis | EC50: 3.96 µM | MDA-MB-231 | ||
| This compound-9 | STAT3 | Binding Affinity | Kd: 4.7 nM | Cell-free | [1] |
| STAT3 | SH2 Domain Binding | Ki: 136 nM | Cell-free | ||
| STAT3 | pSTAT3 Inhibition | IC50: 4-7 µM | AML cell lines | [4][5] | |
| STAT3 | Apoptosis | EC50: 6-50 µM | AML primary samples | [4][5] | |
| STAT1 | pSTAT1 Inhibition | IC50: 9.5 µM | Kasumi-1 |
Table 2: Selectivity Profile of this compound-9 (10 µM)
| Potential Off-Target | Effect | Cell Line |
| STAT1 | Potent Inhibition | Kasumi-1 |
| TIE2 | 90% Inhibition of Phosphorylation | Kasumi-1 |
| MATK | 50% Inhibition of Phosphorylation | Kasumi-1 |
| JAK1 | 40% Inhibition of Phosphorylation | Kasumi-1 |
| HGFR | 40% Inhibition of Phosphorylation | Kasumi-1 |
| ERK1/2 | ≤30% Inhibition of Phosphorylation | Kasumi-1 |
| AKT | ≤30% Inhibition of Phosphorylation | Kasumi-1 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705) and Total STAT3
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: The following day, treat cells with the desired concentrations of this compound or this compound-9 (or vehicle control, e.g., DMSO) for the specified duration (e.g., 1-24 hours). If studying stimulus-induced phosphorylation, pre-incubate with the inhibitor for 1-4 hours before adding the stimulus (e.g., IL-6) for a short period (e.g., 15-30 minutes).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To detect total STAT3 and a loading control (e.g., GAPDH or β-actin), the membrane can be stripped and re-probed with the respective primary antibodies.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Inhibitor Treatment: Replace the medium with fresh medium containing various concentrations of this compound or this compound-9 (and a vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Gently pipette to dissolve the crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: this compound/C188-9 inhibits the STAT3 signaling pathway.
References
troubleshooting inconsistent results with C188
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with C188, a STAT3 inhibitor.
Troubleshooting Inconsistent Results with this compound
Inconsistent results when using this compound can arise from a variety of factors, ranging from compound handling to experimental design and biological variability. This guide provides a structured approach to identifying and resolving common issues.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound activity | Compound Degradation: this compound may be unstable in certain solutions over time. | Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use prepared solutions within a month. |
| Incorrect Concentration: Errors in calculating dilutions or the use of a concentration that is too low for the specific cell line or assay. | Double-check all calculations for dilutions. Perform a dose-response experiment to determine the optimal concentration (e.g., EC50) for your specific cell line and experimental conditions. | |
| Poor Solubility: this compound has limited solubility in aqueous solutions. Precipitation of the compound will lead to a lower effective concentration. | Ensure complete dissolution of this compound in the initial stock solution (e.g., DMSO). When diluting into aqueous media, vortex thoroughly and visually inspect for any precipitation. For in vivo studies, specific formulations with agents like CMC-Na may be necessary.[1] | |
| High variability between replicates | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant differences in the measured response. | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density. Ensure a single-cell suspension before plating. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of a plate can concentrate media components and the compound, leading to altered cell growth and response. | Avoid using the outer wells of multi-well plates for experimental conditions. Instead, fill them with sterile PBS or media to maintain a humid environment across the plate. | |
| Incomplete Compound Mixing: Inadequate mixing of this compound into the cell culture media can result in a non-uniform concentration across different wells. | After adding this compound to the media, mix thoroughly by gentle pipetting or swirling before adding to the cells. | |
| Cell line-dependent variability in this compound efficacy | STAT3 Activation State: The efficacy of this compound is dependent on the constitutive activation or cytokine-induced activation of STAT3 in the cell line. | Confirm the STAT3 activation status (i.e., phosphorylation of Tyr705) in your cell line at baseline or in response to a stimulus (e.g., IL-6) using Western blotting or a similar method. |
| Patient-specific Differences: In primary cells isolated from patients, there can be inherent biological differences in the sensitivity of the STAT3 pathway to inhibition.[2] | Be aware that patient-derived cells may exhibit a range of responses to this compound. It may be necessary to screen multiple patient samples to identify responders.[2] | |
| Off-target Effects: At higher concentrations, this compound may have off-target effects that can lead to unexpected or inconsistent results. | Use the lowest effective concentration of this compound as determined by a dose-response curve. Consider using a second, structurally different STAT3 inhibitor to confirm that the observed effects are specific to STAT3 inhibition. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as this compound-9 or TTI-101, is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[3][4] It functions by binding to the SH2 domain of STAT3, which is critical for its dimerization and subsequent translocation to the nucleus.[5] By preventing this, this compound inhibits the phosphorylation of STAT3 at tyrosine 705 (pSTAT3), blocking its activity as a transcription factor.
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).[3] For example, a 10 mM stock solution can be prepared. Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium and mix thoroughly. Due to its limited aqueous solubility, ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.
Q3: What is a typical effective concentration for this compound in cell culture?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the specific endpoint being measured.[4] For some cancer cell lines with constitutive STAT3 activation, EC50 values for apoptosis induction can range from the low micromolar to over 50 µM.[4] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal working concentration.
Q4: How can I confirm that this compound is inhibiting STAT3 in my experiment?
A4: The most direct way to confirm the activity of this compound is to measure the levels of phosphorylated STAT3 (pSTAT3) at tyrosine 705. This can be done using Western blotting with an antibody specific for pSTAT3 (Tyr705). A decrease in the pSTAT3/total STAT3 ratio upon treatment with this compound would indicate successful target engagement. You can also assess the expression of known STAT3 target genes (e.g., c-Myc, Cyclin D1, Bcl-xL) using qPCR.
Q5: Can this compound be used for in vivo studies?
A5: Yes, this compound has been used in various animal models.[5][6] However, due to its poor water solubility, a specific formulation is often required for in vivo administration. A common approach is to prepare a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. The appropriate dose and administration route will depend on the animal model and the goals of the study.
Key Experimental Protocol: Western Blot for pSTAT3 Inhibition
This protocol describes how to assess the efficacy of this compound in inhibiting STAT3 phosphorylation in a cell-based assay.
1. Reagents and Materials:
-
Cell line of interest (e.g., a cancer cell line with known STAT3 activation)
-
Complete cell culture medium
-
This compound (STAT3 inhibitor)
-
DMSO (vehicle control)
-
Stimulant (e.g., Interleukin-6 (IL-6) if the cell line requires stimulation for STAT3 activation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
2. Procedure:
-
Cell Seeding: Plate your cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
Cell Treatment:
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) in your cell culture medium.
-
If your cell line requires stimulation, you may need to serum-starve the cells for a few hours before treatment.
-
Aspirate the old medium and replace it with the medium containing this compound or vehicle. Incubate for the desired time (e.g., 1-24 hours).
-
If using a stimulant like IL-6, add it to the wells for a short period (e.g., 15-30 minutes) before harvesting the cells.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and the loading control.
-
3. Data Analysis:
-
Quantify the band intensities for pSTAT3, total STAT3, and the loading control.
-
Normalize the pSTAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation.
-
Compare the normalized pSTAT3 levels in the this compound-treated samples to the vehicle control to assess the extent of inhibition.
Visualizations
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: A workflow for troubleshooting inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C188 Inhibitor Series (C188-9/TTI-101)
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the STAT3 inhibitor C188-9, also known as TTI-101. Below you will find troubleshooting guides and frequently asked questions regarding its toxicity in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound-9 (TTI-101) in animal models?
A1: Based on preclinical studies, this compound-9 (TTI-101) is generally well-tolerated in multiple animal species. Good Laboratory Practice (GLP)-compliant 28-day studies in rats and dogs showed no drug-related toxicity up to the maximum doses administered.[1][2] In a study involving rats with chronic kidney disease, the inhibitor was tolerated at doses of 100 mg/kg/day for 7 days.[3][4]
Q2: What is the maximum tolerated dose (MTD) of this compound-9 in common animal models?
A2: Formal MTD studies are not extensively detailed in publicly available literature. However, 28-day GLP-compliant toxicology studies have established the highest doses tested without drug-related toxicity:
Q3: Are there any known species-specific toxicities?
A3: Currently, there is no public evidence to suggest significant species-specific toxicities. The inhibitor has been evaluated in mice, rats, and dogs and appears to be safe at the tested dose ranges in these species.[5]
Q4: What adverse effects have been observed in animal studies?
A4: Preclinical studies in animal models have reported a favorable safety profile with no significant adverse effects noted up to the highest tested doses.[1][2][3] It is noteworthy that in a Phase 1 clinical trial in humans, the most common treatment-related adverse event was diarrhea, which was primarily mild to moderate (Grade 1/2).[6][7][8] Researchers should monitor for gastrointestinal changes in their animal models.
Q5: Does this compound-9 exhibit off-target effects that could lead to toxicity?
A5: Studies have indicated that this compound-9 (TTI-101) does not negatively impact mitochondrial function, a concern with some other STAT3 inhibitors that have been linked to serious adverse events like lactic acidosis.[1][2] Furthermore, it does not appear to cause STAT3 aggregation or peripheral neuropathy in mouse models.[1][2]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Diarrhea or loose stools in animals | - Pharmacological effect of the inhibitor, as seen in human clinical trials.- Vehicle-related effects.- Animal stress or underlying health issues. | 1. Monitor: Closely observe the severity and duration. Note the animal's hydration status and body weight.2. Vehicle Control: Ensure a proper vehicle control group is included to rule out effects from the formulation.3. Dose Adjustment: If the effect is severe and dose-dependent, consider a dose reduction in subsequent cohorts.4. Veterinary Consult: Consult with a veterinarian for supportive care if the animals show signs of dehydration or significant distress. |
| Reduced food or water intake | - General malaise.- Gastrointestinal effects.- Palatability of the formulation (if administered in food or water). | 1. Monitor Body Weight: Track body weights daily.2. Assess Formulation: If using oral administration, ensure the formulation is palatable. Consider alternative routes of administration if necessary.3. General Health Check: Perform a thorough health assessment of the animals to check for other signs of toxicity. |
| Unexpected mortality | - Acute toxicity at the administered dose.- Error in dose calculation or administration.- Pre-existing health conditions in the animal. | 1. Immediate Necropsy: If possible, perform a necropsy on the deceased animal to investigate the cause of death.2. Review Protocols: Double-check all dose calculations, formulation preparations, and administration procedures.3. Dose De-escalation: In the event of unexpected mortality, subsequent cohorts should be administered a lower dose. |
Quantitative Toxicity Data Summary
The following tables summarize the key quantitative toxicity data for this compound-9 (TTI-101) from preclinical studies.
Table 1: No-Observed-Adverse-Effect Level (NOAEL) in 28-Day GLP Studies
| Species | Route of Administration | Dose | Study Duration | Key Findings |
| Rat | Not Specified | 200 mg/kg/day | 28 days | No drug-related toxicity observed.[1][2] |
| Dog | Not Specified | 100 mg/kg/day | 28 days | No drug-related toxicity observed.[1][2] |
Table 2: Tolerability in a Disease Model
| Species | Model | Route of Administration | Dose | Study Duration | Key Findings |
| Rat | Chronic Kidney Disease | Oral Gavage | 100 mg/kg/day | 7 days | Well-tolerated with no adverse effects.[3][4] |
Experimental Protocols
General Protocol for a 7-Day Dose Range-Finding Toxicity Study in Rodents
This protocol is a generalized representation and should be adapted based on specific experimental goals and institutional guidelines (IACUC).
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), aged 6-8 weeks.
-
Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., 3-5 animals per sex per group). Include a vehicle control group and at least three dose level groups (e.g., low, mid, high).
-
Formulation: Prepare the this compound-9 (TTI-101) formulation. A previously used formulation for oral gavage consists of Labrasol (60%) and PEG-400 (40%).[3]
-
Administration: Administer the inhibitor or vehicle daily for 7 consecutive days. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent.
-
Clinical Observations:
-
Conduct and record clinical observations at least twice daily. Note any changes in behavior, posture, activity level, and the presence of any clinical signs of toxicity.
-
Record body weights daily.
-
Monitor food and water consumption.
-
-
Terminal Procedures (Day 8):
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Perform a gross necropsy on all animals.
-
Collect and weigh major organs (e.g., liver, kidneys, spleen, heart, lungs).
-
Preserve organs in 10% neutral buffered formalin for potential histopathological analysis.
-
-
Data Analysis: Analyze data for statistical differences between the treated and control groups.
Visualizations
Caption: Mechanism of this compound-9 (TTI-101) inhibition of the STAT3 signaling pathway.
References
- 1. TTI-101: A competitive inhibitor of STAT3 that spares oxidative phosphorylation and reverses mechanical allodynia in mouse models of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. Phase I Trial of TTI-101, a First-in-Class Oral Inhibitor of STAT3, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tvardi Therapeutics Announces Publication of Results from First-in-Human Study of TTI-101 in Patients with Advanced Solid Tumors in the Journal Clinical Cancer Research - BioSpace [biospace.com]
Technical Support Center: C188 & C188-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the STAT3 inhibitor C188 and its more potent analog, this compound-9.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and this compound-9?
This compound and its derivative this compound-9 are small-molecule inhibitors that primarily target the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Specifically, they bind to the SH2 domain of STAT3, which is crucial for its dimerization and subsequent activation. This compound-9 is a more potent analog of this compound.
Q2: What is the known off-target profile of this compound-9?
A primary off-target of this compound-9 is STAT1. Gene expression studies have shown that this compound-9 can downregulate genes that are positively regulated by STAT1[1][2]. This dual inhibition of STAT3 and STAT1 should be considered when interpreting experimental results. A comprehensive screening of the entire kinome for off-targets of this compound or this compound-9 is not publicly available. If you observe unexpected phenotypes, it is advisable to perform a broad kinase profiling assay to identify potential novel off-targets.
Q3: What are the recommended working concentrations for this compound-9?
The optimal concentration of this compound-9 will vary depending on the cell line and experimental conditions. However, here are some general guidelines based on published data:
-
In vitro binding: this compound-9 binds to STAT3 with a high affinity, with a dissociation constant (Kd) of approximately 4.7 nM[1][3].
-
Cell-based assays: The half-maximal inhibitory concentration (IC50) for the inhibition of STAT3 phosphorylation in cancer cell lines typically ranges from 4 to 18 µM[1]. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell system.
Q4: How can I confirm that this compound-9 is engaging its target (STAT3) in my cells?
Target engagement can be confirmed using several methods:
-
Western Blotting: Assess the phosphorylation status of STAT3 at tyrosine 705 (pSTAT3 Y705). A successful inhibition will result in a dose-dependent decrease in pSTAT3 levels.
-
Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a protein upon ligand binding. Increased thermal stability of STAT3 in the presence of this compound-9 indicates direct target engagement.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of STAT3 phosphorylation observed. | Suboptimal inhibitor concentration: The concentration of this compound/C188-9 may be too low for the specific cell line. | Perform a dose-response experiment, typically ranging from 1 µM to 50 µM, to determine the IC50 in your system. |
| Poor cell permeability: The compound may not be efficiently entering the cells. | Increase the incubation time. Ensure the use of a high-quality, soluble compound. | |
| Degraded compound: The inhibitor may have degraded due to improper storage. | Store this compound/C188-9 as recommended by the manufacturer, typically at -20°C or -80°C, and protect from light. Use a fresh aliquot for experiments. | |
| High levels of cell toxicity observed at effective concentrations. | Off-target effects: this compound-9 is known to inhibit STAT1, which could contribute to toxicity in some cell types. Other off-target effects are also possible. | Lower the concentration of this compound-9 and combine it with another agent that targets a parallel pathway. If toxicity persists, consider using a more specific STAT3 inhibitor or an alternative approach like siRNA/shRNA. |
| Solvent toxicity: The vehicle (e.g., DMSO) concentration might be too high. | Ensure the final DMSO concentration is below a toxic level for your cells (typically ≤ 0.1%). | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Cell passage number, confluency, and serum concentration can affect STAT3 activity. | Standardize your cell culture and experimental procedures. Use cells within a defined passage number range. |
| Inhibitor precipitation: The compound may be precipitating out of the media at higher concentrations. | Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, try a lower concentration or a different solvent. | |
| Unexpected changes in gene or protein expression unrelated to STAT3. | Off-target effects: As mentioned, this compound-9 also inhibits STAT1. It may have other, as-yet-unidentified off-targets. | Validate key unexpected findings using an orthogonal approach (e.g., siRNA-mediated knockdown of STAT3). Consider performing a kinase screen or proteomic analysis to identify potential off-targets. |
Quantitative Data Summary
Table 1: Binding Affinity and Potency of this compound-9
| Parameter | Value | Assay | Reference |
| Dissociation Constant (Kd) for STAT3 | 4.7 nM | In vitro binding assay | [1][3] |
| IC50 (STAT3 phosphorylation inhibition) | 4 - 7 µM | AML Cell Lines | [1] |
| IC50 (STAT3 phosphorylation inhibition) | 8 - 18 µM | Primary AML Samples | [1] |
Key Experimental Protocols
Immunoprecipitation and Western Blotting for Phospho-STAT3 (Tyr705)
Objective: To determine the effect of this compound/C188-9 on the phosphorylation of STAT3 in whole-cell lysates.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound/C188-9 for the desired time (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO). If necessary, stimulate the STAT3 pathway with an appropriate ligand (e.g., IL-6, Oncostatin M) for a short period before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation (Optional, for low abundance): Incubate a portion of the cell lysate with an anti-STAT3 antibody overnight at 4°C. Add protein A/G agarose beads to pull down the STAT3 protein complex.
-
SDS-PAGE and Western Blotting: Separate the protein lysates or immunoprecipitated samples by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phospho-STAT3 (Tyr705). Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound/C188-9 to STAT3 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle or this compound/C188-9 at a desired concentration for a specific time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
-
Protein Analysis: Analyze the supernatant (soluble fraction) by Western blotting using an antibody against total STAT3.
-
Data Analysis: Quantify the band intensities. An increase in the amount of soluble STAT3 at higher temperatures in the this compound/C188-9-treated samples compared to the vehicle control indicates thermal stabilization and therefore, target engagement.
Visualizations
Caption: The canonical JAK-STAT3 signaling pathway and the mechanism of inhibition by this compound/C188-9.
Caption: A troubleshooting workflow for common issues encountered when using this compound/C188-9.
References
Technical Support Center: C188 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the STAT3 inhibitor C188 (also known as TTI-101) in in vivo experiments. The information is tailored to address common challenges related to the compound's bioavailability and administration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as TTI-101, is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by binding to the SH2 domain of STAT3, which is crucial for its activation.[2] This binding prevents the phosphorylation of STAT3 at tyrosine 705 (pY705), inhibiting its dimerization, nuclear translocation, and subsequent transcriptional activity.[2] The STAT3 signaling pathway is a key regulator of cellular processes implicated in cancer, such as cell proliferation, survival, and immune evasion.[3]
Q2: What are the known physicochemical properties of this compound?
A2: this compound is a crystalline solid with the molecular formula C₂₇H₂₁NO₅S and a formula weight of 471.5. Its solubility is a critical factor for in vivo studies. The known solubility data is summarized in the table below.
Q3: Has the oral bioavailability of this compound been determined?
A3: While a precise percentage for oral bioavailability in preclinical models has not been consistently reported in publicly available literature, preclinical studies in rats and monkeys have demonstrated "excellent plasma exposure following oral administration".[3] In a Phase 1 clinical trial, TTI-101 was administered orally to patients with advanced cancers and showed dose-linear pharmacokinetics up to 12.8 mg/kg/day, with trough exposure levels exceeding the IC90 for STAT3-induced growth, indicating successful oral absorption in humans.
Q4: What are some potential reasons for observing low in vivo efficacy with this compound?
A4: Low in vivo efficacy of this compound can stem from several factors, primarily related to its poor aqueous solubility. Potential issues include:
-
Inadequate Formulation: Using a simple suspension or a vehicle in which this compound is not sufficiently solubilized can lead to poor absorption from the gastrointestinal tract.
-
Precipitation at the Injection Site: For parenteral administration, if the formulation is not optimized, the compound may precipitate upon injection, leading to slow and incomplete absorption.
-
First-Pass Metabolism: Although not extensively detailed for this compound in preclinical models, first-pass metabolism in the liver can reduce the amount of active compound reaching systemic circulation.
-
Incorrect Dosing: The dose might be too low to achieve therapeutic concentrations at the target tissue.
Troubleshooting Guide
Issue: Low or variable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Steps |
| Poor drug dissolution in the gastrointestinal tract. | 1. Optimize the formulation. Consider using a self-emulsifying drug delivery system (SEDDS) or a formulation with surfactants and co-solvents to improve solubility. A formulation of 60% Labrasol and 40% PEG-400 has been successfully used in rats.[4] 2. Reduce particle size. Micronization or nanosuspension techniques can increase the surface area of the drug, potentially improving dissolution rate and absorption. |
| Drug precipitation in the GI tract. | 1. Evaluate the formulation's stability upon dilution. Test the stability of your formulation in simulated gastric and intestinal fluids to ensure the drug remains solubilized. 2. Consider the use of precipitation inhibitors. Certain polymers can be included in the formulation to prevent the drug from precipitating out of solution in the GI tract. |
| Inadequate absorption across the intestinal epithelium. | 1. Co-administration with absorption enhancers. While not specifically reported for this compound, some formulations include agents that can transiently increase intestinal permeability. This should be approached with caution due to potential toxicity. |
Issue: Signs of local irritation or poor absorption after parenteral injection.
| Potential Cause | Troubleshooting Steps |
| Drug precipitation at the injection site. | 1. Increase the solubilizing capacity of the vehicle. This may involve increasing the concentration of co-solvents or surfactants. However, be mindful of the potential for vehicle-induced toxicity. 2. Decrease the drug concentration. A lower concentration may prevent precipitation. This might require administering a larger volume, which has its own limitations depending on the animal model and route of administration. 3. Change the route of administration. If subcutaneous or intramuscular injection leads to precipitation, intravenous administration of a well-solubilized formulation might be a better option, though it bypasses the absorption phase. |
| Vehicle-induced inflammation. | 1. Use biocompatible excipients. Ensure that all components of your formulation are well-tolerated at the administered dose and concentration. 2. Buffer the formulation. Adjust the pH of the formulation to be as close to physiological pH as possible to minimize irritation. |
Data Presentation
Table 1: Physicochemical and Solubility Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₇H₂₁NO₅S | N/A |
| Formula Weight | 471.5 | N/A |
| Solubility in DMF | 10 mg/mL | N/A |
| Solubility in DMSO | 10 mg/mL | N/A |
| Solubility in DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | N/A |
Table 2: Summary of In Vivo Dosing and Pharmacokinetic Observations for this compound/TTI-101
| Species | Dose | Formulation | Key Pharmacokinetic Findings | Reference |
| Rat | 10, 30, or 100 mg/kg (oral gavage) | 40 mg/mL in 60% Labrasol and 40% PEG-400 | Plasma levels increased linearly with dose. Tmax was approximately 1 hour. Muscle tissue levels were 3- to 6-fold higher than plasma levels. | [4][5][6] |
| Human (Phase 1 Clinical Trial) | 3.2, 6.4, 12.8, and 25.6 mg/kg/day (oral, twice daily) | Formulation 1: Labrasol-based. Formulation 2: Self-emulsifying drug delivery system (SEDDS). | Linear pharmacokinetics from 3.2 to 12.8 mg/kg/day. At 12.8 mg/kg/day, trough concentrations exceeded the in vitro STAT3 IC90. A 77% increase in drug exposure was observed when switching from Formulation 1 to Formulation 2. | [3][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Rodents (Based on Rat Studies)
This protocol is adapted from a study that successfully administered this compound to rats orally.[4]
Materials:
-
This compound (TTI-101) powder
-
Labrasol® (caprylocaproyl polyoxyl-8 glycerides)
-
Polyethylene glycol 400 (PEG-400)
-
Sonicator
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder. To achieve a final concentration of 40 mg/mL, you will need 40 mg of this compound for every 1 mL of final formulation volume.
-
For a 1 mL final volume, add 0.6 mL (60%) of Labrasol to the this compound powder.
-
Vortex the mixture briefly to wet the powder.
-
Sonicate the mixture for 1 minute to aid in the dissolution of this compound.
-
Add 0.4 mL (40%) of PEG-400 to the mixture.
-
Sonicate the mixture for an additional 5 minutes or until the this compound is completely dissolved and the solution is clear.
-
Visually inspect the solution for any undissolved particles. If necessary, continue sonication in short bursts.
-
Store the formulation at room temperature, protected from light. It is recommended to prepare the formulation fresh before each experiment.
Protocol 2: General Approach for Developing a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
This protocol provides a general workflow for developing a SEDDS, similar to the improved formulation used in the TTI-101 clinical trial.[3] The exact ratios of oil, surfactant, and co-surfactant will need to be optimized for this compound.
Materials:
-
This compound (TTI-101) powder
-
Oil phase (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., Labrasol®, Kolliphor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol®, PEG-400)
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the most suitable excipients.
-
Constructing a Ternary Phase Diagram:
-
Select the oil, surfactant, and co-surfactant in which this compound has the highest solubility.
-
Prepare a series of blank formulations with varying ratios of the three components.
-
Titrate each mixture with water and observe the formation of an emulsion.
-
Plot the results on a ternary phase diagram to identify the region that forms a stable microemulsion or nanoemulsion.
-
-
Preparation of this compound-Loaded SEDDS:
-
Based on the ternary phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant from the stable emulsion region.
-
Add the desired amount of this compound to the pre-mixed excipients.
-
Gently heat the mixture (e.g., in a 40°C water bath) and vortex until the this compound is completely dissolved.
-
-
Characterization of the SEDDS:
-
Emulsification time: Dilute an aliquot of the SEDDS in simulated gastric or intestinal fluid and measure the time it takes to form a clear emulsion.
-
Droplet size analysis: Determine the globule size of the resulting emulsion using dynamic light scattering. A smaller droplet size generally correlates with better absorption.
-
In vitro drug release: Perform dissolution studies to assess the rate and extent of this compound release from the SEDDS in simulated GI fluids.
-
Visualizations
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: Workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of TTI-101, a STAT3 inhibitor that blocks muscle proteolysis in rats with chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. onclive.com [onclive.com]
Technical Support Center: C188-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing C188, a STAT3 inhibitor, in their experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by binding to the SH2 domain of STAT3, which is critical for its dimerization and subsequent activation. This binding prevents the phosphorylation of STAT3 at Tyrosine 705 (pSTAT3), a key step in its activation pathway.[1] By inhibiting STAT3 phosphorylation, this compound effectively blocks the translocation of STAT3 to the nucleus, thereby preventing the transcription of its target genes involved in cell proliferation, survival, and angiogenesis.[2] this compound has shown selectivity for STAT3 over other STAT family members, such as STAT1.[3]
2. What is the optimal concentration of this compound to use in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. However, published studies provide a general range of effective concentrations. For example, in various cancer cell lines, this compound has been shown to induce apoptosis and inhibit proliferation at concentrations ranging from 5 µM to 80 µM.[2][4]
3. How should I dissolve and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles, which can degrade the compound.
4. What are the expected downstream effects of this compound treatment?
Treatment with this compound is expected to lead to a decrease in the levels of phosphorylated STAT3 (pSTAT3). Consequently, the expression of STAT3 target genes should be downregulated. These genes include those involved in cell cycle progression (e.g., c-Myc, Cyclin D1) and apoptosis resistance (e.g., Bcl-2, Bcl-xL, and Survivin).[2] Therefore, a successful this compound treatment should result in decreased cell proliferation, induction of apoptosis, and potentially, an inhibition of angiogenesis and metastasis.
5. Are there any known off-target effects of this compound?
While this compound is designed to be a specific STAT3 inhibitor, like most small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[5][6][7][8] It is always advisable to include appropriate controls in your experiments to account for potential off-target effects. This can include using a negative control compound with a similar chemical structure but no known inhibitory activity against STAT3, or using genetic approaches like siRNA or shRNA to specifically knockdown STAT3 and compare the phenotype to that of this compound treatment.
Troubleshooting Guides
Western Blot for Phospho-STAT3 (pSTAT3)
| Problem | Possible Cause | Recommended Solution |
| No/Weak pSTAT3 Signal | Ineffective STAT3 Activation: The cells were not properly stimulated to induce STAT3 phosphorylation. | Ensure you are using a known activator of the STAT3 pathway in your cell line (e.g., IL-6, EGF, or other cytokines) as a positive control. |
| Phosphatase Activity: Endogenous phosphatases in the cell lysate have dephosphorylated pSTAT3. | Prepare cell lysates with lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Keep samples on ice at all times.[9] | |
| Poor Antibody Quality: The primary antibody against pSTAT3 is not specific or sensitive enough. | Use a well-validated antibody for pSTAT3. Check the manufacturer's datasheet for recommended applications and dilutions. Include a positive control lysate from stimulated cells. | |
| Inefficient Protein Transfer: pSTAT3 was not efficiently transferred from the gel to the membrane. | Optimize transfer conditions (time, voltage/amperage). Use a PVDF membrane, which generally has a higher binding capacity for proteins. Confirm successful transfer by staining the membrane with Ponceau S. | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody is binding non-specifically. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBST is often recommended for phospho-antibodies over milk).[9] Optimize the antibody dilutions. |
| Insufficient Washing: Residual antibodies are not washed off the membrane. | Increase the number and duration of wash steps with TBST. | |
| Multiple Bands | Protein Degradation: The protein sample has been degraded. | Add protease inhibitors to your lysis buffer and handle samples quickly and on ice. |
| Non-specific Antibody Binding: The antibody is recognizing other proteins. | Use a more specific antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
Cell Viability/Proliferation Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Uneven Cell Seeding: Inconsistent number of cells seeded in each well. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each row/column. |
| Edge Effects: Wells on the edge of the plate are prone to evaporation, leading to altered cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Inconsistent Dose-Response | This compound Precipitation: this compound may precipitate out of solution at higher concentrations or over time in culture media. | Visually inspect the media for any precipitate after adding this compound. Prepare fresh dilutions of this compound for each experiment. Consider using a lower percentage of serum in the media during treatment, as serum proteins can sometimes interact with small molecules. |
| Unexpected Increase in Signal at High this compound Concentrations | Assay Interference: The chemical structure of this compound might directly react with the assay reagent (e.g., reducing MTT). | Run a cell-free control where this compound is added to the media with the assay reagent to check for any direct chemical reaction.[10] |
| Cellular Stress Response: At very high concentrations, the compound might induce a stress response that paradoxically increases metabolic activity before cell death. | Use a secondary method to confirm cell viability, such as a trypan blue exclusion assay or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
Quantitative Data
Table 1: Reported IC50 and EC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / EC50 (µM) | Reference |
| MDA-MB-468 | Breast Cancer | Apoptosis | Apoptosis Induction | 0.73 | [3] |
| MDA-MB-231 | Breast Cancer | Apoptosis | Apoptosis Induction | 3.96 | [3] |
| MDA-MB-435 | Breast Cancer | Apoptosis | Apoptosis Induction | 7.01 | [3] |
| MCF7 | Breast Cancer | Cell Viability (MTT) | Inhibition of Proliferation | ~20 | [4] |
| T47-D | Breast Cancer | Cell Viability (MTT) | Inhibition of Proliferation | ~40 | [4] |
| Huh7 | Hepatocellular Carcinoma | Cell Viability | Inhibition of Proliferation | ~15 | [2] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Cell Viability | Inhibition of Proliferation | ~20 | [2] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | Inhibition of Proliferation | ~25 | [2] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary between studies due to different experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 (Tyr705)
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration.
-
For a positive control, stimulate a separate set of cells with a known STAT3 activator (e.g., IL-6 at 10-50 ng/mL for 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 or a housekeeping protein like GAPDH or β-actin.
-
Protocol 2: STAT3 Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[3][11]
-
Allow the cells to express the plasmids for 24-48 hours.
-
-
This compound Treatment and STAT3 Activation:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a STAT3 activator (e.g., IL-6) for 6-8 hours.[3]
-
-
Cell Lysis and Luciferase Measurement:
-
Lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold change in STAT3 activity relative to the unstimulated control.
-
Visual Guides
References
- 1. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. STAT3 luciferase reporter assay [bio-protocol.org]
interpreting unexpected data from C188 experiments
Welcome to the technical support center for C188, a potent STAT3 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected data from experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by binding to the SH2 domain of STAT3, which prevents its phosphorylation and subsequent dimerization. This, in turn, blocks the translocation of STAT3 to the nucleus and inhibits the transcription of its target genes.
Q2: What are the common cellular effects of this compound treatment?
A2: By inhibiting STAT3, this compound is expected to decrease the expression of genes involved in cell proliferation, survival, and angiogenesis. This typically leads to reduced cell viability, induction of apoptosis, and cell cycle arrest in cancer cells where STAT3 is constitutively active.
Q3: How can I be sure my this compound is active?
A3: The activity of your this compound stock can be verified by performing a dose-response experiment in a sensitive cell line with known constitutive STAT3 activation. A significant reduction in cell viability or a decrease in phosphorylated STAT3 (p-STAT3) levels as assessed by Western blot would indicate an active compound.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. It is crucial to store the stock solution at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guides
Scenario 1: Inconsistent anti-proliferative effects of this compound across experiments.
You are treating a cancer cell line known to have high STAT3 activity with this compound. However, the IC50 value for cell viability varies significantly between experiments.
Possible Causes and Troubleshooting Steps:
-
Cell Culture Conditions: The activation state of STAT3 can be highly sensitive to culture conditions.
-
Serum Variability: Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors and cytokines that activate STAT3.
-
Recommendation: Use a single, quality-controlled batch of FBS for a series of experiments. Consider serum-starving the cells before treatment to establish a baseline STAT3 activity.
-
-
Cell Density: High cell density can lead to the secretion of autocrine and paracrine factors, such as IL-6, which can activate STAT3 and potentially counteract the inhibitory effect of this compound.
-
Recommendation: Seed cells at a consistent and non-confluent density for all experiments.
-
-
-
Compound Stability: this compound, like many small molecules, can degrade over time, especially with improper storage.
-
Recommendation: Aliquot your this compound stock solution to minimize freeze-thaw cycles. Periodically check the activity of your stock against a positive control cell line.
-
-
Underlying Biological Heterogeneity: The cancer cell line may have developed subpopulations with varying levels of STAT3 dependence.
-
Recommendation: Perform single-cell cloning to establish a more homogeneous cell population. Regularly check the expression and phosphorylation status of STAT3 in your cell line.
-
Scenario 2: No significant decrease in p-STAT3 levels after this compound treatment.
You have treated a cancer cell line with this compound at the recommended concentration and time point, but your Western blot analysis does not show a significant reduction in phosphorylated STAT3 (Tyr705).
Possible Causes and Troubleshooting Steps:
-
Suboptimal Treatment Conditions:
-
Time-course: The effect of this compound on p-STAT3 levels might be transient.
-
Recommendation: Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to identify the optimal time point for observing p-STAT3 inhibition.
-
-
Dose: The effective concentration of this compound can be cell-line dependent.
-
Recommendation: Conduct a dose-response experiment to determine the optimal concentration of this compound for inhibiting p-STAT3 in your specific cell line.
-
-
-
Alternative STAT3 Activation Pathways: In some contexts, STAT3 can be activated by pathways that are less sensitive to this compound.
-
Recommendation: Investigate the primary upstream activators of STAT3 in your cell line (e.g., JAK, Src, receptor tyrosine kinases). Consider co-treatment with inhibitors of these upstream kinases.
-
-
Feedback Loops: Inhibition of STAT3 can sometimes trigger feedback mechanisms that lead to its reactivation.
-
Recommendation: Examine the expression of upstream activators of STAT3 after this compound treatment to check for any compensatory upregulation.
-
Quantitative Data Summary
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Constitutive STAT3 Activity | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | High | 5-10 |
| A549 | Lung Cancer | Moderate | 15-25 |
| HCT116 | Colon Cancer | High | 8-15 |
| MCF7 | Breast Cancer | Low | > 50 |
Note: These are example values and can vary based on experimental conditions.
Experimental Protocols
Western Blot for p-STAT3 Inhibition
-
Cell Seeding: Plate your cells at a density of 5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for the desired time (e.g., 6 hours). Include a vehicle control (DMSO).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like GAPDH or β-actin.
Visualizations
Caption: Mechanism of action of this compound in the STAT3 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected this compound experimental data.
Validation & Comparative
Validating C188 Inhibitor Activity with Western Blot: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the STAT3 inhibitor C188 and its more potent derivative, this compound-9, with a focus on validating their activity using Western blot. We will delve into the experimental data, provide detailed protocols, and visualize the underlying biological and experimental processes.
This compound and this compound-9: Targeting the STAT3 Signaling Pathway
This compound is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that is often constitutively activated in a variety of human cancers, promoting tumor growth and survival. This compound and its improved analog, this compound-9, function by binding to the SH2 domain of STAT3. This binding event prevents the phosphorylation of STAT3 at the tyrosine 705 residue, a critical step for its activation, dimerization, and subsequent translocation to the nucleus where it would otherwise initiate the transcription of target genes.[1][2][3][4] this compound-9 has been shown to bind to STAT3 with a high affinity and is a more potent inhibitor compared to its predecessor, this compound.[5][6][7]
The primary method to validate the inhibitory activity of this compound and this compound-9 is to measure the levels of phosphorylated STAT3 (p-STAT3) in cells. A successful inhibition will result in a decrease in the amount of p-STAT3, which can be effectively quantified using Western blot analysis.
Comparative Performance of this compound and this compound-9
The following table summarizes the quantitative data on the inhibitory effects of this compound and this compound-9 on STAT3 phosphorylation, as determined by Western blot analysis in various cancer cell lines.
| Inhibitor | Cell Line | Concentration | Treatment Time | Result (Reduction in p-STAT3) |
| This compound | Head and Neck Squamous Cell Carcinoma (UM-SCC-17B) | 10 µM | 24 hours | Moderate reduction |
| This compound-9 | Head and Neck Squamous Cell Carcinoma (UM-SCC-17B) | 10 µM | 24 hours | Significant reduction |
| This compound | Breast Cancer (MDA-MB-468) | 0.73 µM (EC50) | 24 hours | 50% reduction in cell viability (apoptosis induction) |
| This compound-9 | Acute Myeloid Leukemia (AML) | 4-7 µM (IC50) | Not Specified | 50% inhibition of STAT3 activation |
| This compound-9 | Patient-Specific Primary Breast Cancer Cells | 1 µM | 48 hours | Reduced pSTAT3 levels in sensitive samples[8] |
Experimental Protocols
Validating this compound/C188-9 Activity with Western Blot
This protocol outlines the key steps to assess the efficacy of this compound and this compound-9 in inhibiting STAT3 phosphorylation in a selected cancer cell line.
1. Cell Culture and Treatment:
-
Culture the chosen cancer cell line (e.g., UM-SCC-17B, MDA-MB-468) in the appropriate growth medium until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or this compound-9 (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the p-STAT3 signal to the total STAT3 signal and the loading control.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound/C188-9 activity and its validation, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Caption: The STAT3 signaling pathway and the inhibitory action of this compound/C188-9.
Caption: The experimental workflow for validating this compound/C188-9 activity using Western blot.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plus.labcloudinc.com [plus.labcloudinc.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
C188 vs. C188-9: A Comparative Guide to Efficacy and Potency in STAT3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two small molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), C188 and its derivative, this compound-9. The data presented herein is compiled from preclinical studies to offer an objective overview of their relative efficacy and potency, supported by experimental data and methodologies.
Executive Summary
This compound-9 has emerged as a more potent and effective inhibitor of STAT3 signaling compared to its parent compound, this compound. In head-to-head studies, this compound-9 demonstrates superior performance in inhibiting STAT3 phosphorylation, suppressing cancer cell growth, and eliciting a more profound impact on the expression of STAT3-regulated genes. Notably, in vivo studies have shown that this compound-9, unlike this compound, can effectively prevent the growth of tumor xenografts. This enhanced activity positions this compound-9 as a more promising candidate for further preclinical and potential clinical development.
Data Presentation
Table 1: In Vitro Potency and Efficacy Comparison
| Parameter | This compound | This compound-9 | Cell Line | Reference |
| pSTAT3 Inhibition (IC50) | 15.4 ± 9.2 µM | 10.6 ± 0.7 µM | UM-SCC-17B (HNSCC) | [1] |
| G-CSF-induced pSTAT3 Inhibition (IC50) | 16.8 µM | 3.3 – 10.5 µM | Not specified | [1] |
| Anchorage-Dependent Growth Inhibition (IC50) | 6.3 µM | 3.2 µM | UM-SCC-17B (HNSCC) | [1] |
| STAT3 Binding Affinity (Kd) | Not Reported | 4.7 nM | N/A | [2] |
Table 2: In Vivo Efficacy in HNSCC Xenograft Model
| Compound | Dose & Schedule | Outcome | Reference |
| This compound | 50 mg/kg, i.p., 5 days/week | No significant tumor growth inhibition | [1] |
| This compound-9 | 100 mg/kg, i.p., 5 days/week | Prevented tumor xenograft growth | [1] |
Table 3: Differential Gene Expression in HNSCC Xenografts
| Feature | This compound | This compound-9 | Reference |
| Total Genes Altered | 37 | 384 | [1] |
| STAT3-Regulated Genes Altered | 7 | 76 | [1] |
| Downregulated STAT3 Target Genes | Not specified in detail | 24 of 38 known upregulated targets | [1] |
Signaling Pathway and Mechanism of Action
Both this compound and this compound-9 are small-molecule inhibitors that target the Src Homology 2 (SH2) domain of STAT3. This domain is crucial for the dimerization and subsequent activation of STAT3. By binding to the SH2 domain, these inhibitors prevent the phosphorylation of STAT3 at tyrosine 705 (pSTAT3), a critical step in its activation cascade. This inhibition leads to the downregulation of downstream STAT3 target genes involved in cell proliferation, survival, and angiogenesis.
Experimental Protocols
STAT3 Binding Affinity Assay (Microscale Thermophoresis)
The binding affinity of this compound-9 to STAT3 was determined using microscale thermophoresis (MST).
-
Protein Labeling: Recombinant STAT3 protein was labeled with a fluorescent dye according to the manufacturer's protocol.
-
Sample Preparation: A series of dilutions of this compound-9 were prepared. The labeled STAT3 was mixed with each dilution of the compound.
-
MST Measurement: The samples were loaded into capillaries and the MST instrument measured the movement of the fluorescently labeled STAT3 along a microscopic temperature gradient.
-
Data Analysis: Changes in the thermophoretic movement upon binding of this compound-9 were used to calculate the dissociation constant (Kd).
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the ability of cancer cells to grow without attachment to a solid surface, a hallmark of malignant transformation.
-
Base Agar Layer: A layer of 0.5% to 0.6% agar in culture medium was prepared in 6-well plates and allowed to solidify.
-
Cell Suspension: Cells were trypsinized and resuspended in a top layer of 0.3% to 0.4% agar in culture medium containing the respective concentrations of this compound or this compound-9.
-
Plating: The cell suspension in the top agar was poured over the solidified base agar layer.
-
Incubation: Plates were incubated at 37°C in a CO2 incubator for 2-3 weeks to allow for colony formation.
-
Staining and Quantification: Colonies were stained with crystal violet and the number and size of colonies were quantified using a microscope and imaging software.
In Vivo Xenograft Study in Nude Mice
This study evaluated the in vivo anti-tumor efficacy of this compound and this compound-9.
-
Cell Implantation: 1.5 x 106 UM-SCC-17B human head and neck squamous cell carcinoma cells were injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into three groups: vehicle control, this compound (50 mg/kg), and this compound-9 (100 mg/kg). Treatments were administered via intraperitoneal (i.p.) injection five days a week.
-
Tumor Monitoring: Tumor volume was measured twice weekly with calipers.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.
Conclusion
The available data consistently demonstrates that this compound-9 is a significantly more potent and efficacious inhibitor of STAT3 than this compound. Its superior performance in in vitro assays, coupled with its demonstrated in vivo anti-tumor activity, makes it a more compelling therapeutic candidate. The broader impact of this compound-9 on the transcriptome, particularly on a larger number of STAT3-regulated oncogenic genes, further underscores its enhanced potential. This guide provides researchers and drug development professionals with a concise yet comprehensive comparison to inform future research directions and therapeutic strategies targeting the STAT3 pathway.
References
C188 vs. JAK Inhibitors: A Comparative Guide to Targeting the STAT3 Pathway
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Its constitutive activation is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention. This guide provides an objective comparison of two distinct strategies for inhibiting the STAT3 pathway: the direct STAT3 inhibitor, C188, and the upstream Janus kinase (JAK) inhibitors. We will delve into their mechanisms of action, comparative efficacy based on experimental data, and provide detailed protocols for key evaluative assays.
Mechanism of Action: A Tale of Two Strategies
The approaches to inhibiting STAT3 signaling by this compound and JAK inhibitors differ fundamentally in their molecular targets within the pathway.
This compound: Direct Inhibition of STAT3
This compound is a cell-permeable, small-molecule inhibitor that directly targets the STAT3 protein. It specifically binds to the phosphotyrosine (pTyr)-peptide binding pocket within the STAT3 Src Homology 2 (SH2) domain.[1][2] This binding event physically obstructs the recruitment of STAT3 to activated cytokine and growth factor receptors, thereby preventing its phosphorylation by upstream kinases like JAKs. Consequently, this compound inhibits STAT3 dimerization, nuclear translocation, and its subsequent transcriptional activity.[1] A more potent analog, this compound-9, has been developed and demonstrates high-affinity binding to STAT3.
JAK Inhibitors: Upstream Blockade of STAT3 Activation
In contrast, JAK inhibitors act upstream in the signaling cascade. The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for activating STAT3 in response to cytokine and growth factor signaling.[3] Upon ligand binding to their respective receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT3. The JAKs then phosphorylate the recruited STAT3 proteins.[4][5] JAK inhibitors are competitive inhibitors of the ATP-binding site in the kinase domain of JAK enzymes, preventing the phosphorylation and subsequent activation of STAT3.[5] Several JAK inhibitors have been approved by the FDA for the treatment of various inflammatory diseases and cancers.[6][7]
Efficacy and Selectivity: A Quantitative Comparison
The efficacy of these inhibitors can be assessed by their ability to inhibit STAT3 phosphorylation and impact cell viability in cancer cell lines. The following tables summarize key quantitative data for this compound-9 and representative JAK inhibitors.
Table 1: Inhibition of STAT3 Phosphorylation and Cell Viability by this compound-9
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | pSTAT3 Inhibition | 10.6 ± 0.7 | [8] |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | Anchorage-dependent growth | 3.2 | [8] |
| G-CSF-stimulated AML cells | Acute Myeloid Leukemia | pSTAT3 Inhibition | 8 - 18 | [9] |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | 10.19 | [9] |
| Huh7 | Hepatocellular Carcinoma | Cell Viability | 11.27 | [9] |
| PLC/PRF/5 | Hepatocellular Carcinoma | Cell Viability | 11.83 | [9] |
Table 2: Inhibition of STAT3 Pathway and Cell Viability by Select JAK Inhibitors
| Inhibitor | Target(s) | Cell Line/Assay Condition | Assay | IC50 (nM) | Reference |
| Ruxolitinib | JAK1/JAK2 | UKE-1 (MPN) | Cell Viability (72h) | 73 | [10] |
| Ruxolitinib | JAK1/JAK2 | SET-2 (MPN) | Cell Viability (72h) | 55 | [10] |
| Ruxolitinib | JAK1/JAK2 | HEL (MPN) | Cell Viability (72h) | 325 | [10] |
| Ruxolitinib | JAK1/JAK2 | IL-6-stimulated PBMCs | pSTAT3 Inhibition | - | [11] |
| Baricitinib | JAK1/JAK2 | IL-6-stimulated whole blood | pSTAT3 Inhibition | 128 | [1] |
| Baricitinib | JAK1/JAK2 | IL-6-stimulated PBMCs | pSTAT3 Inhibition | 44 | [1] |
| Tofacitinib | Pan-JAK | - | pSTAT1 Inhibition | - | [12] |
Note: Direct IC50 values for STAT3 phosphorylation by some JAK inhibitors are not always readily available in the public domain, as their primary mechanism is JAK inhibition. The data presented reflects the downstream effect on the STAT3 pathway or overall cell viability.
Off-Target Effects and Safety Considerations
A critical aspect of drug development is understanding the potential for off-target effects.
This compound: As a direct STAT3 inhibitor, this compound is designed for high specificity. Studies have shown that it exhibits little effect on the phosphorylation of other STAT family members, such as STAT1, at concentrations where it effectively inhibits STAT3.[2] This selectivity is a key advantage in minimizing unintended biological consequences.
JAK Inhibitors: Because JAKs are involved in numerous signaling pathways beyond STAT3, JAK inhibitors can have broader physiological effects. This can lead to a range of side effects, including an increased risk of serious infections, cardiovascular events, and malignancies.[13] The lack of specificity for a single STAT protein can be a double-edged sword; while potentially beneficial in diseases driven by multiple cytokine pathways, it also increases the risk of adverse events.[14] Computational and in vitro studies have been employed to identify potential off-target interactions of JAK inhibitors.[15][16]
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Western Blotting for Phosphorylated and Total STAT3
This protocol is used to determine the levels of both the activated (phosphorylated) and total STAT3 protein in cell lysates.
1. Cell Lysis and Protein Quantification:
-
Treat cells with this compound, JAK inhibitors, or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
4. Stripping and Re-probing:
-
To determine total STAT3 levels, the membrane can be stripped of the p-STAT3 antibody and re-probed with a primary antibody for total STAT3, followed by the same detection steps.
-
A loading control, such as β-actin or GAPDH, should also be probed to ensure equal protein loading.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with a range of concentrations of this compound or a JAK inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
3. MTT Addition and Incubation:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[2][6][9][15]
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[15]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Luciferase Reporter Assay for STAT3 Transcriptional Activity
This assay measures the transcriptional activity of STAT3 by using a reporter construct containing a STAT3-responsive element driving the expression of a luciferase gene.
1. Cell Transfection:
-
Co-transfect cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
2. Treatment:
-
After transfection, treat the cells with this compound or a JAK inhibitor, along with a known STAT3 activator (e.g., IL-6) if necessary to induce STAT3 activity.
3. Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
The resulting ratio reflects the transcriptional activity of STAT3. Compare the activity in treated cells to that in control cells to determine the inhibitory effect.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The JAK-STAT3 signaling pathway.
Caption: Mechanisms of action for this compound and JAK inhibitors.
Caption: General experimental workflow for inhibitor evaluation.
Conclusion
Both this compound and JAK inhibitors represent viable strategies for targeting the STAT3 signaling pathway. This compound offers the advantage of direct and potentially more selective STAT3 inhibition, which may translate to a better safety profile. JAK inhibitors, while effective in blocking STAT3 activation, have a broader mechanism of action that can lead to more significant off-target effects. The choice between these two approaches will depend on the specific disease context, the desired level of pathway inhibition, and the tolerance for potential side effects. The experimental data and protocols provided in this guide serve as a valuable resource for researchers working to develop novel and effective therapies targeting the oncogenic and pro-inflammatory activities of STAT3.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. healthcentral.com [healthcentral.com]
- 4. en.wikipedia-on-ipfs.org [en.wikipedia-on-ipfs.org]
- 5. google.com [google.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Modification of the Histone Landscape with JAK Inhibition in Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. STAT3 signaling pathway [pfocr.wikipathways.org]
Navigating the Landscape of STAT3 Inhibition: A Comparative Guide to Alternatives for C188 in Cancer Research
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) is a critical frontier in oncology. While C188 and its analogs like this compound-9 (TTI-101) have been instrumental in demonstrating the therapeutic potential of targeting the STAT3 SH2 domain, a diverse array of alternative small molecules and biologics are emerging, each with unique mechanisms and potential advantages. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, detailed protocols, and visual pathway and workflow diagrams to aid in the selection of the most appropriate STAT3 inhibitor for your cancer research needs.
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes critical for cancer progression, including proliferation, survival, invasion, and angiogenesis. Its constitutive activation is a hallmark of many human cancers, making it an attractive therapeutic target. This compound is a well-characterized small molecule inhibitor that targets the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling. This guide explores a selection of preclinical and clinical alternatives to this compound, categorized by their mechanism of action.
Small Molecule Inhibitors Targeting the STAT3 SH2 Domain
The SH2 domain is a critical region for STAT3 dimerization and activation. Several small molecules have been developed to competitively bind to this domain and inhibit STAT3 function.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Assay Type | Reference |
| Stattic | UM-SCC-17B | 2.56 | Cell Viability | [1] |
| OSC-19 | 3.48 | Cell Viability | [1] | |
| Cal33 | 2.28 | Cell Viability | [1] | |
| UM-SCC-22B | 2.65 | Cell Viability | [1] | |
| Hep G2 | 2.94 | Cell Viability | [2] | |
| Bel-7402 | 2.5 | Cell Viability | [2] | |
| SMMC-7721 | 5.1 | Cell Viability | [2] | |
| Cell-free | 5.1 | Binding Assay | [3] | |
| Cryptotanshinone | Cell-free | 4.6 | Kinase Assay | |
| DU145 | ~7 (GI50) | Cell Viability | ||
| Napabucasin (BBI608) | SH-SY5Y (Neuroblastoma) | 2.1 | Cell Viability | [4] |
| U87 (Glioblastoma) | 1.0 | Cell Viability | [5] | |
| OPB-31121 | N/A | N/A | Preclinical data available, but specific IC50 values are not consistently reported in publicly accessible literature. | |
| SH-4-054 | Human Glioma & Breast Cancer | 1.1 - 5.2 | Cell Viability | [6] |
Small Molecule Inhibitors Targeting the STAT3 DNA-Binding Domain
An alternative strategy for STAT3 inhibition involves targeting its DNA-binding domain (DBD), thereby preventing its transcriptional activity even if dimerization occurs.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Assay Type | Reference |
| inS3-54 | A549, MDA-MB-231 | ~3.2 - 5.4 | Cytotoxicity | [7][8] |
| Non-cancer cells | ~10 - 12 | Cytotoxicity | [7][8] | |
| Cell-free | ~20 | DNA-binding (EMSA) | [7][8] | |
| A549 | ~15.8 | Luciferase Reporter | [8] |
Antisense Oligonucleotides (ASOs) Targeting STAT3 mRNA
This approach aims to reduce STAT3 protein levels by targeting its mRNA for degradation.
| Inhibitor | Cancer Cell Line | Potency | Assay Type | Reference |
| AZD9150 | A431 | IC50 in low nM range | STAT3 mRNA knockdown | [9][10] |
| SUP-M2, KARPAS299 | Induces apoptosis | Cell Viability | [11] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular context and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: The STAT3 signaling pathway is activated by various upstream signals.
Caption: A typical experimental workflow for evaluating STAT3 inhibitors.
Experimental Protocols
Western Blot for Phosphorylated and Total STAT3
This protocol outlines the key steps for assessing the phosphorylation status of STAT3 in response to inhibitor treatment.
1. Cell Lysis and Protein Quantification:
-
Culture cancer cells to 70-80% confluency and treat with the STAT3 inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
For total STAT3, strip the membrane and re-probe with an antibody for total STAT3, or run a parallel gel. Beta-actin or GAPDH should be used as a loading control.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Inhibitor Treatment:
-
Treat the cells with a serial dilution of the STAT3 inhibitor and a vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell growth.
Conclusion
The landscape of STAT3 inhibitors is rapidly evolving, offering researchers a growing arsenal of tools to probe the intricacies of STAT3 signaling in cancer and to develop novel therapeutic strategies. While this compound remains a valuable research tool, the alternatives presented in this guide, including SH2 domain binders, DNA-binding domain inhibitors, and antisense oligonucleotides, provide a range of mechanisms and properties to suit different experimental needs. The selection of an appropriate inhibitor should be guided by the specific research question, the cancer model being used, and a thorough understanding of the compound's mechanism of action and experimental validation. The provided data, protocols, and diagrams aim to facilitate this decision-making process and empower further research into the critical role of STAT3 in cancer.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lumen.luc.edu [lumen.luc.edu]
- 4. AZD9150, a next-generation antisen ... | Article | H1 Connect [archive.connect.h1.co]
- 5. AZD9150, a next-generation antisense oligonucleotide inhibitor of STAT3 with early evidence of clinical activity in lymphoma and lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Boston Biomedical reports positive Phase Ib/II trial results of napabucasin to treat colorectal cancer - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Napabucasin versus placebo in refractory advanced colorectal cancer: a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Cross-Validation of STAT3 Inhibition: A Comparative Guide to C188 and RNAi
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway: the small molecule inhibitor C188 and RNA interference (RNAi). The data presented here, compiled from multiple studies, offers insights into the efficacy and experimental considerations of each approach.
Quantitative Comparison of this compound and STAT3 RNAi
The following tables summarize the quantitative effects of this compound (and its more potent analog, this compound-9) and STAT3 siRNA on cancer cell lines, focusing on the inhibition of cell viability and the induction of apoptosis. It is important to note that the data is collated from different studies and direct comparisons should be made with caution due to variations in cell lines and experimental conditions.
| Inhibitor | Cell Line | Assay | Metric | Value | Source |
| This compound-9 | UM-SCC-17B (Head and Neck Squamous Cell Carcinoma) | Cell Viability | IC50 | 3.2 µM | [4] |
| This compound-9 | Huh7 (Hepatocellular Carcinoma) | Cell Viability | IC50 | 11.27 µM | [4] |
| This compound-9 | AML (Acute Myeloid Leukemia) cell lines | Apoptosis | EC50 | 6 µM to >50 µM | [5] |
| Inhibitor | Cell Line | Assay | Metric | Value | Source |
| STAT3 siRNA | Astrocytoma cell lines | Apoptosis (Annexin V) | % increase in apoptotic cells | 77% | [6] |
| STAT3 siRNA | MDA-MB-231 (Breast Cancer) | Apoptosis (TUNEL) | % of TUNEL-positive cells | ~70% | [7] |
| STAT3 siRNA | DU-145 (Prostate Cancer) | Apoptosis | Significant induction | - | |
| STAT3 siRNA | PANC-1 (Pancreatic Cancer) | Apoptosis | Significant induction | - |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided.
Caption: The STAT3 signaling pathway and points of inhibition by this compound and RNAi.
Caption: A generalized experimental workflow for comparing this compound and STAT3 RNAi.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for this compound treatment and STAT3 siRNA transfection.
This compound Treatment Protocol
This protocol is a general guideline for treating adherent cancer cell lines with the STAT3 inhibitor this compound or its analog this compound-9.
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound or this compound-9 in a suitable solvent, such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution is commonly used.
-
Treatment: The following day, dilute the this compound stock solution in fresh culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. A vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) should always be included.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
Analysis: Following incubation, proceed with downstream analyses such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining followed by flow cytometry), or protein analysis (e.g., Western blotting for p-STAT3 and total STAT3).
STAT3 siRNA Transfection Protocol
This protocol provides a general procedure for the transient knockdown of STAT3 expression using siRNA in adherent cancer cell lines.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
In one tube, dilute the STAT3 siRNA (and a non-targeting control siRNA) in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C with 5% CO2. The duration of incubation can vary, but typically cells are harvested for analysis 48-72 hours post-transfection.
-
Analysis: After the incubation period, assess the knockdown efficiency and its biological consequences. This can be done by:
-
Western Blotting: To confirm the reduction of STAT3 protein levels.
-
qRT-PCR: To measure the decrease in STAT3 mRNA levels.
-
Functional Assays: To evaluate the effects on cell viability, apoptosis, or other relevant phenotypes.
-
Concluding Remarks
The choice between these two methodologies will depend on the specific research question, the experimental system, and the desired duration of STAT3 inhibition. For acute inhibition and pharmacological studies, this compound is a suitable choice. For highly specific, long-term, or genetic validation studies, RNAi is often preferred. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their experimental designs.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Knockdown of STAT3 expression by RNAi induces apoptosis in astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stat3-siRNA Induces Fas-mediated Apoptosis in vitro and in vivo in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of STAT3 Inhibitors: C188 vs. WP1066
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical oncogenic driver, making it a prime target for drug development. Among the numerous STAT3 inhibitors, C188 and WP1066 have garnered significant attention from the research community. This guide provides a comprehensive comparative analysis of these two prominent molecules, offering researchers, scientists, and drug development professionals a data-driven overview of their performance, mechanisms of action, and experimental protocols.
At a Glance: Key Performance Indicators
To facilitate a clear and concise comparison, the following tables summarize the key quantitative data for this compound and WP1066 based on available experimental evidence. It is important to note that the presented data is compiled from various studies and direct, head-to-head comparisons in the same experimental settings are limited.
| Parameter | This compound-9 | Reference |
| Binding Affinity (Kd for STAT3) | 4.7 nM | [1] |
| Inhibition of pSTAT3 (IC50) | 10.6 ± 0.7 µM (UM-SCC-17B cells) | [2] |
| Cell Viability (IC50) | 3.2 µM (Anchorage-dependent, UM-SCC-17B) | [2] |
| 11.27 µM (Huh7 cells) | [3] | |
| 10.19 µM (HepG2 cells) | [4] | |
| 11.83 µM (PLC/PRF/5 cells) | [4] | |
| Inhibition of STAT3 SH2 Domain (Ki) | 136 nM | [3][4] |
| Parameter | WP1066 | Reference |
| JAK2 Inhibition (IC50) | 2.30 µM (HEL cells) | |
| STAT3 Inhibition (IC50) | 2.43 µM (HEL cells) | |
| Cell Viability (IC50) | 1.6 µM (A375 melanoma cells) | [5] |
| 2.3 µM (B16 melanoma cells) | [5] | |
| 1.5 µM (B16EGFRvIII melanoma cells) | [5] |
Delving into the Mechanisms: Distinct Modes of Action
While both this compound and WP1066 target the STAT3 signaling pathway, they do so through different mechanisms. This distinction is crucial for understanding their broader biological effects and potential therapeutic applications.
This compound: A Direct Hit on STAT3
This compound is a small molecule inhibitor that directly targets the Src Homology 2 (SH2) domain of the STAT3 protein.[3][4][6] The SH2 domain is critical for the dimerization and subsequent activation of STAT3. By binding to this domain, this compound prevents the phosphorylation of STAT3 at tyrosine 705, a key step in its activation cascade.[7] This targeted inhibition blocks the translocation of STAT3 to the nucleus, thereby preventing the transcription of its downstream target genes involved in cell proliferation, survival, and angiogenesis.[6] Notably, this compound does not inhibit upstream kinases like JAKs or Src.[3]
WP1066: A Dual-Action Inhibitor
In contrast to the direct action of this compound, WP1066 functions as a dual inhibitor of both Janus kinase 2 (JAK2) and STAT3. WP1066 is a derivative of AG490, a known JAK2 inhibitor. It not only inhibits the phosphorylation of JAK2 but also promotes its degradation. By targeting JAK2, an upstream activator of STAT3, WP1066 effectively shuts down the STAT3 signaling pathway at a higher level.[5] Furthermore, WP1066 has been shown to inhibit the phosphorylation of STAT5 and ERK1/2. This broader spectrum of activity suggests that WP1066 may have more complex effects on cellular signaling. Beyond its direct anti-tumor effects, WP1066 also exhibits immunomodulatory properties by inhibiting regulatory T cells and the expression of the immune checkpoint ligand PD-L1.[8]
Visualizing the Pathways
To better illustrate the distinct mechanisms of this compound and WP1066, the following diagrams depict their points of intervention in the STAT3 signaling cascade.
Experimental Corner: Protocols for Evaluation
Reproducibility is the cornerstone of scientific advancement. To aid researchers in their experimental design, detailed methodologies for key assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound and WP1066 on cancer cell lines.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or WP1066 (e.g., 0.1 to 100 µM) for the desired time period (typically 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for STAT3 Phosphorylation
This protocol allows for the direct visualization of the inhibitory effect of this compound and WP1066 on STAT3 activation.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or WP1066 for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated STAT3 (Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and WP1066 are potent inhibitors of the STAT3 signaling pathway with demonstrated anti-tumor activity. The choice between these two compounds may depend on the specific research question or therapeutic strategy. This compound offers a highly specific and direct inhibition of STAT3, making it an excellent tool for dissecting the precise roles of STAT3 in various cellular processes. In contrast, WP1066's dual-action on JAK2 and STAT3, coupled with its immunomodulatory effects, presents a multi-pronged approach that could be advantageous in certain cancer contexts. The experimental data and protocols provided in this guide serve as a valuable resource for researchers working to further elucidate the therapeutic potential of targeting the STAT3 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A Novel Inhibitor of STAT3 Activation Is Efficacious Against Established Central Nervous System Melanoma and Inhibits Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tvarditherapeutics.com [tvarditherapeutics.com]
- 7. This compound-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WP1066 Sensitizes Oral Squamous Cell Carcinoma Cells to Cisplatin by Targeting STAT3/miR-21 axis - PMC [pmc.ncbi.nlm.nih.gov]
C188: A Small Molecule Inhibitor Targeting STAT3 with Dual Specificity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of C188's performance and supporting experimental data.
This compound, and its more potent analog this compound-9 (also known as TTI-101), have emerged as valuable research tools for investigating the roles of Signal Transducer and Activator of Transcription 3 (STAT3) in various physiological and pathological processes. While often cited as a specific STAT3 inhibitor, a closer examination of available data reveals a more nuanced specificity profile, with significant activity against both STAT3 and STAT1. This guide provides a comprehensive assessment of the specificity of this compound-9 for STAT3 over other STAT family members, supported by experimental data and detailed methodologies.
Quantitative Data Summary
| Target | Assay Type | Inhibitor | IC50 / Kd | Cell Line / Conditions | Reference |
| STAT3 | Microscale Thermophoresis (MST) | This compound-9 | Kd = 4.7 nM | Recombinant STAT3 protein | [1] |
| STAT3 | Luminex Bead-Based Assay (G-CSF stimulated) | This compound-9 | IC50 = 3.7 µM | Not specified | [1] |
| pSTAT3 (constitutive) | Luminex Assay | This compound-9 | IC50 = 10.6 ± 0.7 µM | UM-SCC-17B | [1] |
| pSTAT3 | Cellular Assay | This compound-9 | IC50 = 4-7 µM | AML cell lines | [2] |
| STAT1 | Gene Expression Analysis | This compound-9 | Potent Inhibition | UM-SCC-17B xenografts | [1] |
| STAT2 | Not Available | This compound-9 | - | - | |
| STAT4 | Not Available | This compound-9 | - | - | |
| STAT5 | Not Available | This compound-9 | - | - | |
| STAT6 | Not Available | This compound-9 | - | - |
Note: The data clearly indicates high-affinity binding of this compound-9 to STAT3. However, functional assays in cellular contexts show IC50 values in the micromolar range. Importantly, multiple studies indicate that this compound-9 also potently inhibits STAT1 activity, classifying it as a dual STAT3/STAT1 inhibitor[1]. Data on its activity against STAT2, STAT4, STAT5, and STAT6 is currently lacking in the reviewed literature.
Signaling Pathway Overview
The Janus kinase (JAK)-STAT signaling pathway is a critical signal transduction cascade that transmits information from extracellular signals, such as cytokines and growth factors, to the nucleus to regulate gene expression. The pathway involves the activation of receptor-associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors.
Experimental Protocols
The specificity and mechanism of action of this compound and its analogs are determined using a variety of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Fluorescence Polarization (FP) Assay for STAT3 SH2 Domain Binding
This assay quantitatively measures the binding affinity of an inhibitor to the STAT3 SH2 domain by monitoring changes in the polarization of fluorescently labeled peptides.
Principle: A small, fluorescently labeled peptide corresponding to a STAT3-binding phosphotyrosine motif tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger STAT3 protein, the tumbling rate of the peptide decreases, leading to an increase in fluorescence polarization. Competitive inhibitors that bind to the STAT3 SH2 domain will displace the fluorescent peptide, causing a decrease in polarization.
Protocol:
-
Reagents and Buffers:
-
Recombinant human STAT3 protein (full-length or SH2 domain).
-
Fluorescently labeled phosphopeptide probe (e.g., 5-FAM-G-pY-L-P-Q-T-V-NH2).
-
Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.01% Tween-20.
-
This compound-9 stock solution in DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound-9 in the assay buffer.
-
In a 384-well black plate, add the fluorescent peptide probe at a final concentration of 10 nM.
-
Add the diluted this compound-9 or DMSO (vehicle control) to the wells.
-
Add recombinant STAT3 protein to a final concentration of 50 nM.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Phospho-STAT Assay (Luminex Bead-Based Assay)
This multiplex immunoassay allows for the simultaneous quantification of total and phosphorylated STAT proteins in cell lysates, providing a measure of inhibitor activity in a cellular context.
Principle: Antibody-coated beads, each specific for a different analyte (e.g., total STAT3, phospho-STAT3), are used to capture the target proteins from cell lysates. A detection antibody and a fluorescent reporter are then used to quantify the amount of captured protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., a cancer cell line with constitutively active STAT3) to 80-90% confluency.
-
Treat cells with various concentrations of this compound-9 or DMSO for a specified time (e.g., 24 hours).
-
-
Lysate Preparation:
-
Wash cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Luminex Assay:
-
Add antibody-coupled magnetic beads to a 96-well filter plate.
-
Wash the beads with assay buffer.
-
Add 25 µL of cell lysate (normalized for protein concentration) to each well.
-
Incubate overnight at 4°C with shaking.
-
Wash the beads and add a biotinylated detection antibody cocktail.
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the beads and add streptavidin-phycoerythrin.
-
Incubate for 15 minutes at room temperature with shaking.
-
Resuspend the beads in sheath fluid and analyze on a Luminex instrument.
-
-
Data Analysis:
-
The median fluorescence intensity (MFI) for each analyte is measured.
-
The ratio of phospho-STAT to total STAT is calculated for each treatment condition.
-
The IC50 value for the inhibition of STAT phosphorylation is determined.
-
Conclusion
The available evidence indicates that this compound-9 is a high-affinity inhibitor of the STAT3 SH2 domain. However, in cellular environments, it demonstrates potent inhibitory activity against both STAT3 and STAT1, classifying it as a dual inhibitor. Researchers utilizing this compound or this compound-9 should be aware of this dual specificity and consider its potential effects on both STAT1 and STAT3 signaling pathways when interpreting experimental results. Further studies are required to fully elucidate the selectivity profile of this compound-9 against other members of the STAT family.
References
Safety Operating Guide
Proper Disposal of C188 (7a,12a-Dihydroxycholest-4-en-3-one)
Key Chemical and Safety Data
The following table summarizes the known properties and safety information for C188. This information has been compiled from available safety data sheets.
| Property | Information |
| Chemical Name | 7a,12a-Dihydroxycholest-4-en-3-one |
| Appearance | Not specified |
| Potential Health Effects | May be harmful if inhaled, ingested, or absorbed through the skin. May cause eye and skin irritation.[1] |
| Stability | Stable under recommended storage conditions.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
| Hazardous Decomposition | Carbon oxides under fire conditions.[1] |
| Carcinogenicity | Not identified as a possible or potential human carcinogen by IARC.[1] |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound waste must be conducted in accordance with federal, state, and local environmental control regulations. The following is a step-by-step guide for its disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate personal protective equipment (PPE) when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A laboratory coat
-
2. Waste Collection:
-
Solid Waste:
-
Collect solid this compound waste and any contaminated materials (e.g., weigh paper, pipette tips) in a designated, properly labeled hazardous waste container.
-
The container should be sturdy, leak-proof, and compatible with the chemical.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with incompatible chemicals, particularly strong oxidizing agents.[1]
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[2][3] Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough cleaning and removal or defacing of the original label, the container may be disposed of as regular trash, though this is subject to institutional policies.[3]
-
3. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("7a,12a-Dihydroxycholest-4-en-3-one"), and the associated hazards.
-
Keep waste containers securely closed except when adding waste.[2]
-
Store the waste in a designated satellite accumulation area that is away from general laboratory traffic and incompatible materials.
4. Disposal Request:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[3][4]
-
Do not attempt to dispose of this compound waste down the drain or in the regular trash.[2]
Disposal Workflow
The following diagram illustrates the key steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal | Office of Clinical and Research Safety [vumc.org]
- 4. Chemical Waste Disposal Procedures | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling C188
For researchers and scientists at the forefront of drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the STAT3 inhibitor, C188 (CAS: 823828-18-8), ensuring the protection of laboratory personnel and the integrity of your research.
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. These recommendations are based on a risk assessment for handling chemical compounds in a laboratory setting.
| Protection Type | Equipment | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant gloves (e.g., nitrile) are recommended. |
| Body Protection | Impervious Clothing | A standard laboratory coat is required to protect skin and clothing. |
| Respiratory Protection | Suitable Respirator | To be used in situations where dust or aerosols may be generated. |
Data sourced from the this compound Safety Data Sheet.[1]
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal of this compound are critical for laboratory safety and environmental protection. The following workflow provides a procedural guide for researchers.
Handling and Storage Workflow
The following diagram illustrates the key steps for the safe handling and storage of this compound in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
